Norgestomet
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18-,19-,20-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXBCZCPVUWHT-VIFKTUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016491 | |
| Record name | Norgestomet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25092-41-5 | |
| Record name | Norgestomet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norgestomet [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgestomet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norgestomet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norgestomet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORGESTOMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L33UD42X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Synthesis of Norgestomet: A Technical Guide
An in-depth examination of the discovery, synthesis, and molecular interactions of the potent synthetic progestin, Norgestomet (SC-21009), developed by G.D. Searle & Co. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a synthetic 19-norprogesterone derivative, emerged from the intensive steroid research programs of the mid-20th century. Developed by G.D. Searle & Co. under the developmental code SC-21009, it has become a cornerstone in veterinary medicine for estrus synchronization in cattle. This technical guide delineates the historical context of its discovery, provides a detailed modern synthesis pathway, and presents its receptor binding profile. The document includes comprehensive experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for the scientific community.
Discovery and Historical Context
The discovery of this compound is rooted in the broader history of synthetic progestin development in the 1950s and 60s. Following the landmark isolation of progesterone, pharmaceutical companies embarked on a quest to create synthetic analogues with improved oral bioavailability and potency. G.D. Searle & Co. was a pivotal player in this field, with notable chemists like Dr. Frank B. Colton leading the charge in the exploration of 19-nor steroids. This line of research famously led to the development of the first oral contraceptives.
Chemical Synthesis Pathway
A reproducible and high-purity synthesis of this compound was described in a 2021 publication, providing a modern and efficient route to this important steroid.[1] The pathway commences from a readily available steroid precursor and involves a series of key chemical transformations.
The following diagram illustrates the synthetic workflow:
Figure 1: A simplified workflow for the synthesis of this compound.
Receptor Binding Profile and Pharmacological Activity
This compound exerts its biological effects primarily through its high affinity for the progesterone receptor (PR). Its binding selectivity is a key determinant of its therapeutic efficacy and side-effect profile.
Progesterone Receptor (PR)
This compound is a potent agonist of the progesterone receptor. A study evaluating its agonistic activity reported an EC50 value of 4.5 nM.[1] Another study indicated that this compound competes more effectively than progesterone itself for binding to the bovine uterine progesterone receptor.
Estrogen Receptor (ER)
Studies have shown no evidence of competitive binding of this compound to the estrogen receptor (rE). In MCF-7 breast cancer cell bioassays, weak estrogenic activity was observed, but only at high concentrations (greater than 1 micromolar).
Glucocorticoid Receptor (GR)
This compound exhibits weak affinity for the glucocorticoid receptor (rG). It only competed with [3H]dexamethasone for binding at micromolar concentrations and did not compete with [3H]triamcinolone acetonide when present in a 100-fold excess.
The following table summarizes the available quantitative data on this compound's receptor interactions:
| Receptor | Ligand/Assay | Quantitative Data | Reference |
| Progesterone Receptor | Agonistic activity (Alkaline phosphatase assay) | EC50 = 4.5 nM | |
| Estrogen Receptor | Competitive binding assay | No competitive binding | |
| Glucocorticoid Receptor | Competitive binding assay vs. [3H]dexamethasone | Competition at µM concentrations |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Progesterone Receptor Agonist Assay (Alkaline Phosphatase Assay)
This protocol is adapted from the methodology used to determine the EC50 value of this compound.
Objective: To quantify the agonistic activity of a test compound on the progesterone receptor.
Cell Line: T47D human breast carcinoma cell line.
Materials:
-
T47D cells
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Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
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Phenol red-free culture medium with dextran-coated charcoal-treated FBS (DCC-FBS)
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Test compound (this compound) and reference agonist (Progesterone)
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture T47D cells in standard medium. For the experiment, switch to phenol red-free medium with DCC-FBS for at least 48 hours to reduce background hormonal effects.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference agonist. Replace the medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells.
-
Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate until a color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the EC50 value using a suitable software.
The following diagram illustrates the experimental workflow:
Figure 2: Workflow for the progesterone receptor agonist assay.
Competitive Receptor Binding Assay
This generalized protocol can be adapted for progesterone, estrogen, and glucocorticoid receptors.
Objective: To determine the relative binding affinity of a test compound to a specific steroid hormone receptor.
Materials:
-
Source of receptor (e.g., uterine cytosol for ER and PR, or a cell line expressing the GR)
-
Radiolabeled ligand (e.g., [3H]progesterone, [3H]estradiol, or [3H]dexamethasone)
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Unlabeled test compound (this compound) and reference compounds
-
Assay buffer
-
Hydroxylapatite slurry or charcoal-dextran suspension
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the receptor of interest from the appropriate tissue or cells.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include tubes with only the radiolabeled ligand (total binding) and tubes with a large excess of unlabeled reference ligand (non-specific binding).
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran suspension to each tube to adsorb the free radiolabeled ligand. Centrifuge to pellet the adsorbent.
-
Quantification: Transfer the supernatant (containing the receptor-bound radiolabeled ligand) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
The following diagram illustrates the competitive binding assay workflow:
Figure 3: Workflow for a competitive receptor binding assay.
Conclusion
This compound stands as a significant achievement in the field of synthetic steroid chemistry, with a lasting impact on veterinary reproductive medicine. Its development at G.D. Searle & Co. was a direct result of the intensive and innovative research into 19-norprogesterone derivatives that characterized the mid-20th century. While the specific historical details of its initial discovery require further elucidation, its chemical synthesis is well-documented, and its pharmacological profile demonstrates a potent and selective progestogenic activity. This technical guide provides a comprehensive overview for the scientific community, fostering a deeper understanding of this important synthetic hormone.
References
An In-depth Technical Guide to Norgestomet: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestomet is a potent synthetic progestin belonging to the 19-norprogesterone group of steroids. Primarily utilized in veterinary medicine, it plays a crucial role in the synchronization of estrus and control of ovulation in cattle, thereby enhancing the efficiency of artificial insemination and embryo transfer programs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for its synthesis, purification, and analysis are presented, alongside protocols for assessing its biological activity. Furthermore, this guide elucidates the signaling pathways through which this compound exerts its effects, providing a molecular basis for its physiological actions. All quantitative data are summarized in structured tables for ease of reference, and key experimental and signaling workflows are visualized using diagrams to facilitate understanding.
Chemical Identity and Structure
This compound, with the IUPAC name [(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, is a synthetic steroid hormone.[1][2] Its chemical identity is well-defined by its CAS number, molecular formula, and molecular weight.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | [(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [1][2] |
| CAS Number | 25092-41-5 | [1] |
| Molecular Formula | C₂₃H₃₂O₄ | |
| Molecular Weight | 372.5 g/mol | |
| Canonical SMILES | C[C@H]1C[C@]2(--INVALID-LINK--[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |
| InChI Key | IWSXBCZCPVUWHT-VIFKTUCRSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Physical State | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water. | |
| Stability | Stable under recommended storage conditions (dry, dark, and at 0 - 4 °C for short term or -20 °C for long term). | |
| pKa (strongest acidic) | 18.8 (Predicted) | |
| pKa (strongest basic) | -4.4 (Predicted) | |
| LogP | 3.6 (Predicted) |
Pharmacological Properties
This compound's primary pharmacological action is as a potent progestogen, mimicking the effects of natural progesterone. Its mechanism of action involves binding to and activating the progesterone receptor (PR), which in turn modulates the transcription of target genes. This interaction is the basis for its use in controlling the reproductive cycle.
Receptor Binding Affinity
This compound exhibits high binding affinity for the progesterone receptor, even greater than that of progesterone itself. It also possesses a weak affinity for the glucocorticoid receptor (GR), which may contribute to some of its physiological effects.
Table 3: Receptor Binding Profile of this compound
| Receptor | Binding Affinity | Remarks | Reference |
| Progesterone Receptor (PR) | High (EC₅₀ = 4.5 nM) | Agonist activity. Competes more effectively than progesterone. | |
| Glucocorticoid Receptor (GR) | Weak (micromolar range) | Competes with dexamethasone only at high concentrations. | |
| Estrogen Receptor (ER) | No significant binding | Does not compete with estradiol for binding. |
Mechanism of Action: Estrus Synchronization
This compound's efficacy in estrus synchronization stems from its ability to suppress the normal cyclical fluctuations of reproductive hormones. By providing a sustained release of a potent progestin, this compound mimics the luteal phase of the estrous cycle, thereby inhibiting the surge of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, preventing follicular development and ovulation. Upon withdrawal of the this compound implant, the negative feedback is removed, leading to a synchronized surge in GnRH, LH, and subsequent ovulation.
Experimental Protocols
This section provides an overview of key experimental methodologies related to this compound. These protocols are based on published literature and may require optimization for specific laboratory conditions.
Synthesis of this compound
A method for the synthesis of this compound has been described, starting from 19-nortestosterone. The following is a simplified workflow of the synthesis. For detailed reaction conditions, reagent quantities, and purification steps, refer to the original publication.
Protocol Outline:
-
Preparation of the starting material: The synthesis typically begins with a commercially available steroid precursor like 19-nortestosterone.
-
Introduction of the 11β-methyl group: This is a critical step and can be achieved through a multi-step process involving the formation of an enone and subsequent methylation.
-
Modification of the C17 side chain: The hydroxyl group at C17 is acetylated to introduce the acetate group.
-
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.
Protocol Outline:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard. The purity of this compound can then be calculated using the following formula:
Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / m_this compound) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Progesterone Receptor Agonist Activity Assay (Alkaline Phosphatase Assay)
This cell-based assay is used to determine the progestogenic activity of a compound by measuring the induction of alkaline phosphatase, a progesterone-responsive enzyme, in human breast cancer cells (e.g., T47D cells).
Protocol Outline:
-
Cell Culture: Culture T47D cells in an appropriate medium until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., progesterone). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene expression and protein synthesis.
-
Alkaline Phosphatase Activity Measurement: Lyse the cells and measure the alkaline phosphatase activity using a colorimetric or fluorometric substrate.
-
Data Analysis: Plot the alkaline phosphatase activity against the log of the compound concentration and determine the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.
Glucocorticoid Receptor Binding Assay (Competitive Binding Assay)
This assay is used to determine the affinity of this compound for the glucocorticoid receptor. It is a competitive binding assay where this compound competes with a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) for binding to the GR.
Protocol Outline:
-
Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from a cell line expressing high levels of GR (e.g., A549 cells) or using a commercially available purified receptor.
-
Incubation: In a multi-well plate, incubate the GR preparation with a fixed concentration of the radiolabeled glucocorticoid and a range of concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or charcoal adsorption.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
This compound exerts its biological effects primarily through the progesterone receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor.
In addition to this classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane. These pathways can involve the activation of protein kinases such as Src and MAPK, leading to more immediate cellular responses.
Conclusion
This compound is a well-characterized synthetic progestin with significant applications in veterinary reproductive management. Its high affinity for the progesterone receptor and its ability to suppress the hypothalamic-pituitary-gonadal axis provide a clear molecular basis for its efficacy in synchronizing estrus. This technical guide has provided a detailed overview of its chemical structure, properties, and mechanism of action, along with relevant experimental protocols. A thorough understanding of these aspects is essential for its effective use in research and clinical practice, as well as for the development of new applications and formulations. Further research to fully elucidate its physicochemical properties and to develop and validate specific analytical methods will continue to be of value to the scientific community.
References
Norgestomet's Binding Affinity for Glucocorticoid Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestomet, a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus in cattle.[1] Its primary mechanism of action is mediated through high-affinity binding to the progesterone receptor (PR). However, the cross-reactivity of steroid hormones with other nuclear receptors is a critical aspect of their pharmacological profile. This technical guide provides an in-depth analysis of the binding affinity of this compound for the glucocorticoid receptor (GR), summarizing the available data, detailing relevant experimental methodologies, and illustrating key cellular pathways.
Quantitative Binding Affinity Data
Direct quantitative data such as Kᵢ or IC₅₀ values for the binding of this compound to the glucocorticoid receptor are not extensively reported in peer-reviewed literature. The existing research characterizes the interaction as weak, primarily based on competitive binding assays.
One key study demonstrated that this compound only competed with the potent glucocorticoid [³H]dexamethasone for binding to bovine endometrial glucocorticoid receptors when this compound was present in the micromolar concentration range.[1] In the same study, this compound did not show any competition with [³H]triamcinolone acetonide for GR binding, even when present at a 100-fold excess.[1] This suggests a significantly lower affinity of this compound for the glucocorticoid receptor compared to its high affinity for the progesterone receptor. In fact, the same research indicated that this compound competes more effectively for the progesterone receptor than progesterone itself.[1]
For comparative context, other synthetic progestins, particularly those with a pregnane-type structure like megestrol acetate and medroxyprogesterone acetate, have shown considerable binding affinity for the glucocorticoid receptor, with relative binding affinities of 46% and 42% compared to dexamethasone, respectively.[2] In contrast, progestins structurally related to 19-nortestosterone, such as norethisterone and d-norgestrel, exhibit virtually no binding affinity for the glucocorticoid receptor.
Table 1: Summary of this compound's Binding Affinity for the Glucocorticoid Receptor
| Compound | Receptor | Finding | Concentration | Experimental Model | Source |
| This compound | Glucocorticoid Receptor (GR) | Competed with [³H]dexamethasone binding | Micromolar range | Bovine uterine endometrium cytosol | |
| This compound | Glucocorticoid Receptor (GR) | Did not compete with [³H]triamcinolone acetonide binding | 100-fold excess | Bovine uterine endometrium cytosol | |
| This compound | Progesterone Receptor (PR) | Competed more effectively than progesterone for [³H]progesterone binding | Not specified | Bovine uterine endometrium cytosol |
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
The binding affinity of a compound for the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. The following is a generalized protocol that can be adapted to quantify the binding of this compound to the glucocorticoid receptor.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid ligand.
Materials:
-
Radioligand: [³H]dexamethasone (a high-affinity GR agonist).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled dexamethasone.
-
Receptor Source: Cytosolic fraction from a tissue expressing glucocorticoid receptors (e.g., bovine uterine endometrium, rat liver, or a cell line overexpressing human GR).
-
Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.
-
Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and a fixed concentration of [³H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled this compound to the experimental tubes. In parallel, set up a standard curve with increasing concentrations of unlabeled dexamethasone. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Add dextran-coated charcoal to each tube to adsorb the free (unbound) radioligand. Immediately centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]dexamethasone as a function of the logarithm of the competitor (this compound or dexamethasone) concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.
-
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The available evidence strongly indicates that this compound possesses a very low binding affinity for the glucocorticoid receptor. Significant competition with glucocorticoid ligands is only observed at concentrations that are likely much higher than those achieved during therapeutic use for estrus synchronization. This suggests that the pharmacological effects of this compound are predominantly mediated through the progesterone receptor, with minimal direct glucocorticoid-like activity. For drug development professionals, this low cross-reactivity is a favorable characteristic, as it implies a reduced potential for off-target effects related to the glucocorticoid signaling pathway. Further quantitative studies employing sensitive binding assays would be beneficial to precisely determine the Kᵢ of this compound for the glucocorticoid receptor and solidify this aspect of its pharmacological profile.
References
Navigating the Nuances of Norgestomet in Cattle: A Technical Guide
An In-depth Examination of the Application and Physiological Impact of a Key Progestin in Bovine Reproductive Management
Disclaimer: This technical guide provides a comprehensive overview of the use and physiological effects of Norgestomet in cattle, based on publicly available scientific literature. However, detailed quantitative data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and specific metabolic pathways of this compound in cattle are not extensively available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Bovine Reproduction
This compound, a synthetic progestin, is a cornerstone of many estrus synchronization protocols in cattle.[1][2] By mimicking the action of progesterone, this compound effectively suppresses estrus and ovulation, allowing for the timed artificial insemination (AI) of entire groups of animals.[3] This synchronization is crucial for improving the efficiency and economic viability of modern cattle breeding operations. This compound is typically administered via a subcutaneous ear implant, often in conjunction with an intramuscular injection of this compound and an estrogen, such as estradiol valerate, to initiate a new follicular wave.[4][5]
Mechanism of Action: A Progesterone Analogue
This compound exerts its physiological effects primarily by binding to progesterone receptors in the hypothalamus and pituitary gland. This binding inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. The suppression of LH pulses prevents the final maturation of ovarian follicles and subsequent ovulation, effectively holding the animal in a state of artificial diestrus. Upon removal of the this compound implant, the negative feedback is lifted, leading to a surge in LH and synchronized ovulation.
Experimental Protocols in Estrus Synchronization
A variety of protocols utilizing this compound have been developed and studied to optimize estrus synchronization and pregnancy rates in cattle. These protocols often involve a combination of this compound implants and injections of other hormones, such as prostaglandins (e.g., cloprostenol) and gonadotropins (e.g., eCG or GnRH).
Table 1: Summary of Common this compound-Based Estrus Synchronization Protocols and Their Observed Outcomes
| Protocol | This compound Administration | Ancillary Hormones | Observed Outcomes | References |
| Syncro-Mate-B (SMB) | 6 mg ear implant for 9 days + 3 mg this compound & 5 mg estradiol valerate injection at implant insertion. | - | Effective estrus synchronization. Pregnancy rates can be variable. | |
| SMB with Prostaglandin | 6 mg ear implant for 9 days + 3 mg this compound & 5 mg estradiol valerate injection at implant insertion. | Prostaglandin F2α (e.g., 0.5 mg cloprostenol) injection 1-2 days before implant removal. | Improved luteolysis and potentially tighter synchrony of estrus. | |
| SMB with eCG | This compound implant and estradiol valerate injection. | 500 IU equine chorionic gonadotrophin (eCG) at implant removal. | Higher estrous rates compared to cloprostenol-only protocols. | |
| Post-AI this compound | 3.6 mg or 10.0 mg implant administered mid-luteal phase after AI. | - | Can synchronize a second estrus in non-pregnant heifers without negatively impacting existing pregnancies. | |
| Anoestrus Treatment | This compound implant and estradiol injection on day 1; prostaglandin on day 8; implant removal on day 10. | PMSG injection at implant removal. | Effective treatment for postpartum anoestrus, particularly in younger cows. |
Experimental Methodologies: A Closer Look
The studies cited in this guide generally follow a similar experimental design to evaluate the efficacy of this compound protocols. Key methodological components include:
-
Animal Selection: Studies typically use beef or dairy cows or heifers, with consideration for their reproductive status (cycling, anestrous), parity, and body condition score.
-
Treatment Administration: this compound is administered as a subcutaneous implant in the ear. The dosage and duration of implantation vary depending on the specific protocol. Injections of other hormones are given intramuscularly.
-
Estrus Detection: Following implant removal, animals are monitored for signs of estrus (e.g., standing to be mounted) to determine the synchrony of the induced heat.
-
Artificial Insemination: AI is performed at a fixed time after implant removal or after the detection of estrus.
-
Hormone Analysis: Blood samples are collected at various time points throughout the experimental period to measure plasma concentrations of progesterone, estradiol, LH, and FSH. Common analytical methods include radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also used for hormone residue analysis in tissues.
-
Pregnancy Diagnosis: Pregnancy rates are determined at a later date (e.g., 30-60 days post-AI) via ultrasonography or rectal palpation.
Visualizing the Processes
To better understand the experimental and physiological aspects of this compound use, the following diagrams illustrate key workflows and pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of estrus and corpora lutea function with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma progesterone and gonadotrophin concentrations following this compound treatment with and without cloprostenol in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synchronization of estrus in beef cattle with this compound and estradiol valerate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norgestomet: A Synthetic Progestin in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norgestomet is a potent synthetic progestin extensively utilized in veterinary medicine, primarily for the synchronization of estrus in cattle.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and quantitative data regarding its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the veterinary field. This compound's primary mechanism of action is through its binding to the progesterone receptor (PR), where it mimics the effects of endogenous progesterone with even greater efficacy.[1] This interaction with the PR initiates a signaling cascade that ultimately regulates the reproductive cycle, making it a cornerstone of many assisted reproductive technologies in livestock.
Molecular Mechanism of Action
This compound, a synthetic norpregnane steroid and a derivative of progesterone, exerts its biological effects primarily through its interaction with the progesterone receptor.[1] Studies have shown that this compound competes more effectively than progesterone for specific binding to the progesterone receptor in bovine uterine endometrium.[1] While it is a potent progestogen, this compound has been observed to possess weak affinity for the glucocorticoid receptor.[1]
Progesterone Receptor Signaling Pathway
Upon binding to the progesterone receptor in target cells, such as those in the hypothalamus and endometrium, this compound initiates a cascade of intracellular events. This signaling can occur through both genomic and non-genomic pathways.
-
Genomic Pathway: The this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This binding modulates the transcription of specific genes, leading to the physiological effects associated with progestins.
-
Non-Genomic Pathway: this compound can also trigger rapid, non-genomic effects by interacting with membrane-associated progesterone receptors. This can lead to the activation of intracellular signaling cascades, such as the Src/Erk1/2 and PI3K/Akt pathways, which can influence cellular proliferation and other rapid responses.
Quantitative Data
The efficacy of this compound in veterinary medicine is supported by a wealth of quantitative data from numerous studies. These data highlight its potency and effectiveness in estrus synchronization protocols.
Receptor Binding Affinity
This compound exhibits a higher binding affinity for the progesterone receptor compared to endogenous progesterone.
| Compound | Relative Binding Affinity (%) (Progesterone = 100%) |
| This compound | >100 |
| Progesterone | 100 |
Hormonal Response to this compound Treatment in Heifers
Treatment with this compound implants effectively modulates the secretion of key reproductive hormones. The frequency of Luteinizing Hormone (LH) pulses is influenced by the dosage of this compound.
| This compound Dose (Number of Implants) | LH Pulse Frequency (pulses/24h) | Mean LH Concentration (ng/mL) |
| 1 | 13.0 ± 1.1 | 0.50 ± 0.08 |
| 2 | 8.4 ± 1.1 | 0.49 ± 0.08 |
| 4 | 4.8 ± 1.1 | 0.50 ± 0.08 |
| 8 | 4.2 ± 1.1 | 0.64 ± 0.07 |
| Control (midluteal phase) | 7.8 ± 1.1 | 0.52 ± 0.08 |
| Data from Sanchez et al. (1995) |
Efficacy in Estrus Synchronization Protocols in Cattle
This compound-based protocols have consistently demonstrated high rates of estrus response and pregnancy in cattle.
| Treatment Protocol | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | Species/Breed | Reference |
| This compound + Estradiol Valerate | 67.8 | 82.1 | Beef Cows | |
| This compound + Estradiol Valerate + eCG | 75.0 | 67.8 | Beef Cows | |
| This compound + Estradiol Valerate + eCG | 66.7 | 41.7 | Heifers | |
| This compound Implant (supplementation) | - | 51.9 | Crossbred Heifers and Cows | |
| Control (no supplementation) | - | 49.6 | Crossbred Heifers and Cows |
Experimental Protocols
The evaluation of this compound's properties and efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of this compound to the progesterone receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled progestin from bovine uterine progesterone receptors.
Materials:
-
Bovine uterine endometrium from cyclic cows.
-
[3H]Progesterone (radiolabeled ligand).
-
Unlabeled this compound and progesterone (competitors).
-
Tris-HCl buffer with 10% glycerol.
-
Dextran-coated charcoal.
-
Scintillation counter.
Procedure:
-
Cytosol Preparation: Homogenize bovine uterine endometrium in cold Tris-HCl buffer. Centrifuge at high speed to obtain the cytosol fraction containing the progesterone receptors.
-
Competitive Binding Incubation: In assay tubes, combine the cytosol preparation with a fixed concentration of [3H]Progesterone and varying concentrations of unlabeled this compound or progesterone.
-
Incubation: Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to the tubes to adsorb the unbound [3H]Progesterone. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity of the supernatant, which contains the [3H]Progesterone bound to the receptor, using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of radioligand binding) is determined and used to calculate the relative binding affinity.
Radioimmunoassay (RIA) for Progesterone in Bovine Plasma
This assay is used to measure the concentration of progesterone in blood plasma, which is crucial for monitoring the effects of this compound treatment.
Objective: To quantify the concentration of progesterone in bovine plasma samples.
Materials:
-
Bovine plasma samples.
-
Progesterone antiserum (antibody).
-
[125I]-labeled progesterone (tracer).
-
Progesterone standards of known concentrations.
-
Phosphate buffer.
-
Second antibody (e.g., goat anti-rabbit gamma globulin) and polyethylene glycol (for precipitation).
-
Gamma counter.
Procedure:
-
Assay Setup: In assay tubes, pipette known volumes of progesterone standards, quality controls, and unknown plasma samples.
-
Addition of Antiserum and Tracer: Add a fixed amount of progesterone antiserum and [125I]-labeled progesterone to each tube.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a specific duration to allow for competitive binding.
-
Precipitation of Antibody-Bound Progesterone: Add the second antibody and polyethylene glycol to precipitate the antibody-bound progesterone (both labeled and unlabeled).
-
Centrifugation and Decanting: Centrifuge the tubes to pellet the precipitate. Decant the supernatant containing the unbound progesterone.
-
Quantification: Measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the progesterone concentration in the unknown samples by interpolating their radioactivity values on the standard curve.
Experimental and Logical Workflows
Estrus Synchronization Protocol in Cattle
The following diagram illustrates a typical experimental workflow for an estrus synchronization protocol using a this compound ear implant.
References
The Historical Development of Norgestomet for Estrus Synchronization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of the bovine estrous cycle has been a cornerstone of modern cattle breeding, enabling the widespread adoption of artificial insemination (AI) and other assisted reproductive technologies. Central to this revolution has been the development of effective hormonal synchronization protocols. Norgestomet, a potent synthetic progestin, emerged as a key player in this field, primarily through the commercial product Syncro-Mate-B®. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, the evolution of its use in estrus synchronization protocols, the experimental methodologies that underpinned its validation, and its mechanism of action.
Discovery and Early Development
This compound (17α-acetoxy-11β-methyl-19-norprogesterone) is a synthetic norpregnane steroid derived from progesterone.[1] The foundational research into 19-norprogesterone and its derivatives dates back to the mid-20th century. In 1944, a mixture containing 19-norprogesterone was first synthesized and noted for its progestogenic activity, which was at least equivalent to that of natural progesterone.[2] Subsequent research in 1951 led to an improved synthesis method, confirming 19-norprogesterone as the active component.[2] By 1953, it was demonstrated that 19-norprogesterone possessed four to eight times the progestational activity of progesterone in animal assays, making it the most potent progestogen known at the time.[2]
The development of this compound for veterinary use was pioneered by G.D. Searle & Company, a pharmaceutical company with a significant focus on life sciences, including animal health.[3] The company developed the Syncro-Mate-B® system, which utilized a this compound ear implant in combination with an injectable solution of this compound and estradiol valerate. This system was designed to control the estrous cycle by mimicking the luteal phase and inducing a synchronized follicular wave, leading to a predictable onset of estrus upon withdrawal of the progestin. The New Animal Drug Application (NADA) for Syncro-Mate-B is listed under number 134-930 with the U.S. Food and Drug Administration (FDA). G.D. Searle & Co. was later acquired by Monsanto in 1985, and subsequently became part of Pfizer.
Mechanism of Action: Progestogenic Control of the Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its physiological effects by acting as a potent agonist for the progesterone receptor (PR). The primary mechanism for estrus synchronization involves the suppression of the preovulatory surge of luteinizing hormone (LH) from the anterior pituitary gland. This is achieved through negative feedback on the hypothalamus, which reduces the pulsatile release of gonadotropin-releasing hormone (GnRH).
The molecular cascade initiated by this compound binding to the progesterone receptor in hypothalamic neurons is a complex process. In the absence of a ligand, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding this compound, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action alters the synthesis of key proteins involved in the regulation of GnRH neuron activity.
Furthermore, evidence suggests that progesterone and its analogs can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PgRMC1). These non-classical pathways can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate changes in neuronal excitability and neurotransmitter release. Ultimately, both genomic and non-genomic actions of this compound converge to inhibit the surge of GnRH, which in turn prevents the LH surge and ovulation, effectively holding the animal in a state analogous to the luteal phase of the estrous cycle.
Experimental Protocols for Estrus Synchronization
The development and validation of this compound-based protocols involved numerous studies in beef and dairy cattle. The most well-documented is the Syncro-Mate-B® protocol.
The Standard Syncro-Mate-B® Protocol
Objective: To synchronize estrus and ovulation in beef and non-lactating dairy heifers and cows.
Materials:
-
Syncro-Mate-B® kit containing:
-
One ear implant containing 6 mg of this compound.
-
One 2 mL vial of injectable solution containing 3 mg of this compound and 5 mg of estradiol valerate.
-
-
Implanting device.
-
Syringes and needles for intramuscular injection.
-
Disinfectant for implant site.
Methodology:
-
Day 0:
-
Restrain the animal in a chute.
-
Administer the 2 mL intramuscular injection of this compound and estradiol valerate.
-
Subcutaneously place the this compound implant in the middle third of the outer surface of the ear. The site should be cleaned and disinfected prior to implantation.
-
-
Day 9:
-
Restrain the animal.
-
Remove the this compound implant by making a small incision near the implant and applying gentle pressure.
-
-
Estrus Detection and Artificial Insemination:
-
Observe for signs of estrus (standing to be mounted) beginning 24 hours after implant removal.
-
Inseminate animals approximately 12 hours after the first observation of standing estrus.
-
Alternatively, for timed artificial insemination (TAI), inseminate all animals between 48 and 54 hours after implant removal.
-
Modifications and Combinations
Over time, researchers explored modifications to the standard protocol to improve efficacy, particularly in certain classes of cattle or to facilitate fixed-time AI.
-
This compound and Prostaglandin F2α (PGF2α): A common modification involves the administration of PGF2α to ensure luteolysis of any existing corpus luteum (CL) at the time of implant removal. In one variation, the estradiol valerate injection at the start is omitted, and an injection of PGF2α is given on day 7, two days before implant removal.
-
Use in Superovulation Protocols: this compound has also been incorporated into superovulation protocols for embryo transfer programs. In these protocols, the this compound implant is used to control the estrous cycle, and gonadotropin treatments (e.g., FSH) are initiated towards the end of the implant period.
Quantitative Data on Efficacy
The efficacy of this compound-based protocols has been evaluated in numerous studies, with key metrics being estrus response rate and pregnancy rate.
| Protocol | Animal Type | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | Reference |
| Syncro-Mate-B® | Brahman Heifers | Not Reported | 18.2% (2/11) | |
| Syncro-Mate-B® | Beef Cows | 78.6% | 48.5% (synchronized pregnancy rate) | |
| This compound-Alfaprostol | Beef Cows | 64.0% | 51.2% (synchronized pregnancy rate) | |
| This compound + Estradiol | Beef Cows | 67.8% | 82.1% (to AI) | |
| This compound + Estradiol + eCG | Beef Cows | 75.0% | 67.8% (to AI) | |
| This compound + Estradiol + eCG | Beef Heifers | 66.7% | 41.7% |
Note: Pregnancy and conception rates can be defined and measured differently across studies (e.g., first service conception rate, pregnancy rate at a fixed time post-AI). The specific definitions used in the cited studies should be consulted for a complete understanding.
Conclusion
The development of this compound and its application in estrus synchronization protocols, most notably the Syncro-Mate-B® system, represented a significant advancement in bovine reproductive management. Its potent progestogenic activity, mediated through the progesterone receptor, provided a reliable method for controlling the estrous cycle and enabling the use of timed artificial insemination. The foundational research conducted by G.D. Searle & Co. and subsequent independent studies have provided a wealth of data on the efficacy and methodology of this compound-based protocols. While newer protocols have since been developed, the historical and scientific contributions of this compound remain a critical chapter in the evolution of assisted reproductive technologies in cattle. This guide has provided a technical overview of this development, intended to serve as a valuable resource for professionals in the field of animal science and drug development.
References
Beyond the Progesterone Receptor: An In-depth Technical Guide to the Molecular Targets of Norgestomet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestomet, a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus and ovulation. Its primary mechanism of action is mediated through high-affinity binding to the progesterone receptor (PR), mimicking the effects of endogenous progesterone. However, the therapeutic efficacy and potential side-effect profile of steroid hormones are often dictated by their interactions with a wider range of molecular targets. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond the progesterone receptor, focusing on its interactions with other nuclear steroid receptors and its potential to elicit non-genomic signaling events. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and drug development efforts in this area.
Off-Target Nuclear Receptor Interactions
While this compound is a potent progestogen, like many steroid hormones, it exhibits a degree of promiscuity in its binding to other nuclear receptors. This cross-reactivity is a critical consideration in understanding its complete pharmacological profile.
Glucocorticoid Receptor (GR)
Multiple studies have indicated that this compound possesses a weak affinity for the glucocorticoid receptor. This interaction is typically observed at micromolar concentrations, which is significantly higher than its affinity for the progesterone receptor.
Androgen Receptor (AR)
Direct quantitative binding data for this compound and the androgen receptor is limited in the currently available literature. However, studies on the structurally related progestin, norgestimate, indicate a very low relative binding affinity for the androgen receptor. It is important to note that even weak interactions can have physiological consequences, particularly at high therapeutic doses.
Mineralocorticoid Receptor (MR)
There is currently a lack of specific data on the binding affinity of this compound for the mineralocorticoid receptor. Further investigation is warranted to fully characterize its steroid receptor binding profile.
Data Summary: this compound and Related Progestin Binding Affinities
The following table summarizes the available quantitative data for the binding of this compound and the related compound, norgestimate, to various nuclear receptors.
| Compound | Receptor | Species | Assay Type | Value | Unit | Reference(s) |
| This compound | Glucocorticoid Receptor (GR) | Bovine | Competitive Binding | Micromolar Affinity | - | [1] |
| Norgestimate | Androgen Receptor (AR) | Rat | Relative Binding Affinity (RBA) vs. DHT | 0.003 - 0.025 | - | [2] |
Note: The value for GR is qualitative. Further studies are needed to determine a precise dissociation constant (Kd) or inhibition constant (Ki).
Potential Non-Genomic Signaling Pathways
Beyond the classical genomic mechanism of action involving nuclear receptor-mediated transcription, steroid hormones can elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or within the cytoplasm and involve the activation of various signaling cascades. While direct evidence for this compound's involvement in these pathways is still emerging, the known non-genomic actions of other progestins provide a strong rationale for their investigation.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Progestins have been shown to rapidly activate the MAPK/ERK signaling cascade in various cell types.[3][4][5] This activation is often initiated by a membrane-associated progesterone receptor and can lead to downstream effects on cell proliferation, differentiation, and survival.
Figure 1: Potential this compound-induced MAPK/ERK signaling cascade.
Modulation of Intracellular Calcium (Ca2+) Levels
Another well-documented non-genomic effect of progestins is the rapid modulation of intracellular calcium concentrations. This can occur through the release of calcium from intracellular stores or by modulating the activity of plasma membrane calcium channels. These fluctuations in calcium can, in turn, influence a wide array of cellular processes, including enzyme activation, gene expression, and muscle contraction.
Figure 2: Postulated mechanism for this compound-mediated calcium mobilization.
Experimental Protocols
To facilitate further research into the off-target effects of this compound, this section provides detailed methodologies for key experiments.
Whole-Cell Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for a specific receptor in whole cells.
Workflow:
Figure 3: Workflow for a whole-cell radioligand binding assay.
Detailed Steps:
-
Cell Culture: Culture cells expressing the receptor of interest to 80-90% confluency in appropriate media.
-
Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Ligand Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of a known radiolabeled ligand for the receptor of interest at a concentration close to its Kd.
-
Incubation: Wash the cells with assay buffer. Add the assay buffer containing the radiolabeled ligand and varying concentrations of this compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding). Incubate at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This assay is used to determine the functional activity (agonist or antagonist) of this compound at a specific nuclear receptor.
Workflow:
Figure 4: Workflow for a luciferase reporter gene assay.
Detailed Steps:
-
Plasmid Constructs: Obtain or construct a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest. Also, obtain an expression plasmid for the nuclear receptor.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or a relevant cell line) in a multi-well plate. Co-transfect the cells with the reporter plasmid, the receptor expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After allowing the cells to recover from transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control (a known agonist for the receptor). To test for antagonistic activity, co-treat with a known agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent. If a normalization plasmid was used, measure the Renilla luciferase activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction of this compound-activated receptors with other proteins, such as co-activators or co-repressors.
Workflow:
Figure 5: Workflow for a co-immunoprecipitation experiment.
Detailed Steps:
-
Cell Treatment: Treat cells expressing the receptor of interest with this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the receptor of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the expected interacting proteins.
Conclusion and Future Directions
This technical guide has synthesized the current understanding of this compound's molecular targets beyond its primary interaction with the progesterone receptor. The available data indicate a weak affinity for the glucocorticoid receptor and likely a very low affinity for the androgen receptor. However, a significant gap in knowledge exists regarding its interaction with the mineralocorticoid receptor and the full extent of its potential to activate non-genomic signaling pathways.
Future research should focus on:
-
Quantitative Binding Studies: Determining the precise binding affinities (Kd or Ki) of this compound for the glucocorticoid, androgen, and mineralocorticoid receptors using radioligand binding assays.
-
Functional Assays: Characterizing the functional consequences of these off-target interactions using reporter gene assays to determine agonist or antagonist activity.
-
Investigation of Non-Genomic Effects: Directly assessing the ability of this compound to activate key signaling pathways, such as the MAPK/ERK cascade and calcium signaling, in relevant cell models.
-
Identification of Novel Interactors: Employing techniques like co-immunoprecipitation coupled with mass spectrometry to identify novel protein interactors of this compound-bound receptors.
A more complete understanding of this compound's molecular interactions will be invaluable for optimizing its therapeutic use and for the development of next-generation progestins with improved selectivity and safety profiles.
References
- 1. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Norgestomet: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestomet, a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus and ovulation. Its potent progestogenic activity, primarily mediated through the progesterone receptor (PR), makes it a subject of interest for broader applications in reproductive biology and pharmacology. Understanding the cellular and molecular mechanisms of this compound is crucial for optimizing its current uses and exploring novel therapeutic avenues. This technical guide provides an in-depth overview of the in vitro cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the available quantitative data on this compound's interaction with steroid hormone receptors and its functional activity in vitro.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Relative Binding Affinity (RBA) | Species/Tissue Source | Reference |
| Progesterone Receptor (PR) | This compound | Higher than Progesterone | Bovine Uterine Endometrium | [1] |
| Progesterone Receptor (PR) | This compound | Higher than MGA and R5020 | MCF-7 Cells | [2] |
| Glucocorticoid Receptor (GR) | This compound | Weak affinity (micromolar range) | Bovine Endometrium | [1] |
| Estrogen Receptor (ER) | This compound | No competitive binding | Bovine Uterine Endometrium | [1] |
| Androgen Receptor (AR) | Norgestimate* | 0.003 - 0.025 times that of DHT | Rat Prostate | [3] |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Alkaline Phosphatase Assay | Not specified | EC50 (PR agonistic activity) | 4.5 nM | |
| Estrogenicity Bioassay | MCF-7 | Weak estrogenic activity | > 1 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of in vitro studies. The following sections provide adapted protocols for key experiments based on established techniques for studying progestins.
Progesterone Receptor Competitive Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of steroid hormones to the progesterone receptor.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of this compound for the progesterone receptor.
Materials:
-
Target cells or tissue expressing the progesterone receptor (e.g., human breast cancer cell line T47D, or bovine uterine endometrium).
-
Cytosol extraction buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Radiolabeled progestin (e.g., [³H]-Promegestone (R5020)).
-
Unlabeled this compound and a reference progestin (e.g., Progesterone).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cytosol Preparation:
-
Harvest cells or tissue and homogenize in ice-cold cytosol extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding:
-
In a series of tubes, incubate a fixed concentration of radiolabeled progestin with a fixed amount of cytosolic protein.
-
Add increasing concentrations of unlabeled this compound or the reference progestin to compete for binding to the progesterone receptor.
-
Include a tube with a large excess of unlabeled progestin to determine non-specific binding.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) or the inhibition constant (Ki) using appropriate equations.
-
Alkaline Phosphatase (AP) Activity Assay in Ishikawa Cells
This protocol is adapted from established methods for assessing the progestogenic or estrogenic activity of compounds.
Objective: To determine the EC50 of this compound for the induction of alkaline phosphatase activity, a marker of progestogenic action in endometrial cells.
Materials:
-
Ishikawa human endometrial adenocarcinoma cell line.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).
-
This compound.
-
p-Nitrophenyl phosphate (pNPP), the substrate for alkaline phosphatase.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed Ishikawa cells in 96-well plates and allow them to adhere and grow to a desired confluency.
-
Replace the growth medium with a medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Alkaline Phosphatase Assay:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular enzymes.
-
Add the pNPP substrate solution to each well.
-
Incubate at 37°C to allow the colorimetric reaction to proceed.
-
-
Quantification:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the alkaline phosphatase activity.
-
-
Data Analysis:
-
Normalize the absorbance values to the protein concentration in each well.
-
Plot the normalized alkaline phosphatase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, from the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.
Objective: To determine the IC50 of this compound on the proliferation of breast cancer cell lines (e.g., MCF-7 or T47D).
Materials:
-
MCF-7 or T47D human breast cancer cell lines.
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
-
Signaling Pathways and Experimental Workflows
The cellular effects of this compound are initiated by its binding to the progesterone receptor, which then modulates the transcription of target genes. The downstream signaling cascades can be complex and are not fully elucidated for this compound specifically. However, based on its potent progestogenic activity, it is hypothesized to activate signaling pathways similar to those of progesterone.
Genomic Signaling Pathway of this compound
Upon binding to this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the this compound-PR complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.
Genomic signaling pathway of this compound.
Potential Non-Genomic Signaling Pathways of this compound
Progestins can also elicit rapid, non-genomic effects by activating signaling cascades originating from the cell membrane or cytoplasm. These pathways often involve the activation of protein kinases such as MAPK and PI3K/Akt. While not directly demonstrated for this compound, its action as a potent PR agonist suggests potential involvement of these pathways.
Hypothesized non-genomic signaling of this compound.
Experimental Workflow for Investigating this compound's Effects on Gene Expression
To understand the downstream transcriptional effects of this compound, a typical workflow would involve treating cells with this compound and then analyzing changes in gene expression using techniques like microarray or RNA-sequencing.
Workflow for gene expression analysis.
Conclusion
This compound is a potent synthetic progestin that exerts its primary effects through high-affinity binding to the progesterone receptor. The available in vitro data, highlighted by an EC50 of 4.5 nM for PR agonistic activity, underscores its significant biological potency. While its effects on glucocorticoid and androgen receptors appear to be minimal, further quantitative analysis is warranted. The provided experimental protocols offer a framework for researchers to further investigate the cellular and molecular mechanisms of this compound. Future studies should focus on elucidating the specific downstream signaling pathways activated by this compound and its comprehensive effects on the transcriptome and proteome of target cells. A deeper understanding of these mechanisms will be invaluable for the advancement of reproductive sciences and the development of novel therapeutic strategies.
References
The Role of Norgestomet in the Regulation of the Estrous Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestomet, a synthetic progestin, is a pivotal component in the exogenous control and synchronization of the estrous cycle in cattle and other livestock.[1] Its primary mechanism of action involves mimicking the effects of natural progesterone, thereby influencing the hypothalamic-pituitary-gonadal (HPG) axis to suppress estrus and ovulation. This guide provides an in-depth technical overview of this compound's role in estrous cycle regulation, detailing its mechanism of action, impact on hormonal and follicular dynamics, and application in various experimental and commercial synchronization protocols. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this compound's function and application.
Introduction
The efficient management of reproduction in livestock is a cornerstone of modern animal agriculture. Estrus synchronization protocols are widely employed to improve the efficiency of artificial insemination (AI) and embryo transfer programs. This compound, a potent synthetic progestogen, has been a key pharmacological tool in these protocols for several decades.[1][2] Its ability to suppress gonadotropin release and thereby control follicular development and ovulation allows for the precise timing of estrus and ovulation in a herd. This technical guide delves into the core principles of this compound's action, providing researchers and drug development professionals with a comprehensive resource on its physiological effects and practical applications.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a progesterone receptor agonist.[2] By binding to progesterone receptors in the hypothalamus and pituitary gland, it mimics the negative feedback effect of endogenous progesterone produced by the corpus luteum.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The regulation of the estrous cycle is governed by the intricate interplay of hormones within the HPG axis. Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the ovaries to promote follicular development and ovulation.
This compound, by simulating high levels of progesterone, suppresses the pulsatile release of GnRH from the hypothalamus. This reduction in GnRH pulses leads to a decrease in the frequency of LH pulses from the pituitary. While FSH secretion is also suppressed, it is to a lesser extent than LH. This differential suppression allows for the continued emergence of follicular waves, but the low LH pulse frequency prevents the final maturation of a dominant follicle and subsequent ovulation. Upon removal of the this compound implant, the negative feedback is removed, leading to an increase in GnRH and LH pulse frequency, which drives the final maturation of the dominant follicle, a surge in estradiol, and ultimately, a synchronized estrus and ovulation.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Follicular dynamics and temporal relationships among body temperature, oestrus, the surge of luteinizing hormone and ovulation in Holstein heifers treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Norgestomet Implant-Based Estrus Synchronization in Heifers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Norgestomet implants in estrus synchronization programs for beef and dairy heifers. The information is intended to guide research, experimental design, and the development of effective reproductive management strategies.
Introduction
Estrus synchronization is a critical tool in modern cattle breeding, enabling fixed-time artificial insemination (FTAI), facilitating the use of superior genetics, and improving overall reproductive efficiency. Progestin-based protocols, particularly those utilizing this compound implants, have been widely researched and implemented. This compound, a potent synthetic progestin, effectively suppresses estrus and ovulation by mimicking the action of progesterone. Its controlled release from an implant, combined with the strategic administration of other hormones such as prostaglandin F2α (PGF2α) and gonadotropin-releasing hormone (GnRH), allows for precise control over the estrous cycle.
The primary mechanism involves the this compound implant preventing the release of GnRH from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This prevents follicular maturation and ovulation. Upon implant removal, the rapid decline in progestin levels allows for a synchronized GnRH surge, leading to follicular development, estrus, and ovulation. The inclusion of PGF2α ensures the regression of any existing corpus luteum (CL), further synchronizing the follicular phase. GnRH may be used to control follicular wave emergence and ovulation time.
This compound-Based Estrus Synchronization Protocols
Several protocols incorporating this compound implants have been developed and validated. The choice of protocol may depend on factors such as the cycling status of the heifers, available labor, and specific breeding objectives.
This compound and PGF2α Protocol
This is a foundational protocol that combines the suppressive effect of this compound with the luteolytic action of PGF2α.
Experimental Protocol:
-
Day 0: Insert a this compound implant (e.g., 3 mg or 6 mg) subcutaneously on the convex surface of the ear.
-
Day 7-9: Administer an intramuscular injection of PGF2α (e.g., 25 mg dinoprost or 500 µg cloprostenol). The timing of the PGF2α injection can be at the time of implant removal or 24 hours prior. Injecting PGF2α 24 hours before implant removal may lead to a more synchronized onset of estrus.[1]
-
Day 7-9 (at time of PGF2α injection or 24 hours later): Remove the this compound implant.
-
Observation and Insemination: Observe heifers for signs of standing estrus beginning 24 hours after implant removal. Inseminate 12 hours after the first detection of standing estrus.[2] Alternatively, a fixed-time artificial insemination (FTAI) can be performed at a predetermined time, typically 48-54 hours after implant removal.
This compound, Estradiol Valerate, and PGF2α (Syncro-Mate-B® Type Protocol)
This protocol includes an initial injection of this compound and estradiol valerate to induce regression of a dominant follicle and initiate a new follicular wave.
Experimental Protocol:
-
Day 0:
-
Insert a this compound implant (e.g., 6 mg) subcutaneously in the ear.
-
Administer an intramuscular injection containing a combination of this compound (e.g., 3 mg) and estradiol valerate (e.g., 5 mg).[3]
-
-
Day 9: Remove the this compound implant.
-
Observation and Insemination: Observe for estrus and inseminate 12 hours after detection. FTAI is typically performed 48-54 hours after implant removal. For cycling heifers, a PGF2α injection is often given at the time of implant removal to ensure luteolysis.
This compound, GnRH, and PGF2α Protocol
This protocol incorporates GnRH to control follicular wave development and potentially improve synchrony of ovulation.
Experimental Protocol:
-
Day 0: Administer an intramuscular injection of GnRH (e.g., 100 µg).
-
Day 0: Insert a this compound implant (e.g., 6 mg).
-
Day 7: Administer an intramuscular injection of PGF2α.
-
Day 7: Remove the this compound implant.
-
Day 9 (optional): A second GnRH injection can be given 48 hours after implant removal to further synchronize ovulation.
-
Insemination:
-
If observing for estrus, inseminate 12 hours after detection.
-
For FTAI, inseminate 54-60 hours after implant removal, often concurrently with the second GnRH injection if administered.
-
Quantitative Data on Protocol Efficacy
The success of estrus synchronization protocols is measured by several key metrics, including estrus response rate, conception rate, and pregnancy rate. The following tables summarize data from various studies utilizing this compound-based protocols in heifers.
| Protocol | Number of Heifers | Estrus Response Rate (%) | Conception Rate (%) | Pregnancy Rate (%) | Reference |
| This compound + PGF2α (implant removal at PGF2α) | - | 71 (by 60h) | 62.2 | - | [1] |
| This compound + PGF2α (PGF2α 24h before removal) | - | 76 (by 60h) | - | - | [1] |
| This compound + Estradiol Valerate + eCG | 15 | 66.7 | - | 41.7 | |
| Two doses of Cloprostenol (Control) | 16 | 56.2 | - | 35.7 | |
| This compound + PGF2α + GnRH | 23 | - | - | - | |
| Two PGF2α injections (Control) | 23 | - | - | - | |
| This compound Implant (for pregnancy prevention) | |||||
| 0 mg (Control) | 476 (Exp 1), 420 (Exp 2) | - | - | 96 (Exp 1), 85 (Exp 2) | |
| 24 mg this compound | - | - | 29 (Exp 1), 36 (Exp 2) | ||
| 36 mg this compound | - | - | 6 (Exp 1), 19 (Exp 2) | ||
| 48 mg this compound | - | - | 4 (Exp 1), 9 (Exp 2) |
Note: Conception rates and pregnancy rates can be defined differently across studies. Conception rate often refers to the percentage of animals that become pregnant out of those that were inseminated, while pregnancy rate may refer to the percentage of all treated animals that become pregnant.
Signaling Pathways and Experimental Workflows
Hormonal Signaling Pathway for Estrus Synchronization
References
Application Notes and Protocols for the Use of Norgestomet in Combination with Estradiol Valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Norgestomet, a potent synthetic progestin, and estradiol valerate, a synthetic estrogen, is a widely utilized hormonal therapy in veterinary medicine, primarily for the regulation of the reproductive cycle in cattle and other species. This combination is effective for synchronizing estrus, treating anestrus (the absence of an estrous cycle), and facilitating the use of artificial insemination (AI) in livestock management. Understanding the underlying mechanisms of action, experimental protocols, and expected outcomes is crucial for researchers and drug development professionals working in animal reproduction and related fields.
This compound functions by mimicking the action of progesterone, thereby inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This action prevents follicular development and ovulation, effectively holding the animal in a state of artificial diestrus. Estradiol valerate is typically administered at the beginning of the treatment to induce luteolysis of any existing corpus luteum and to further suppress FSH, leading to a more synchronous emergence of a new follicular wave upon withdrawal of the progestin.
These application notes provide a comprehensive overview of the use of this compound and estradiol valerate, including detailed experimental protocols, quantitative data from key studies, and a visualization of the associated signaling pathways and experimental workflows.
Signaling Pathway of this compound and Estradiol Valerate in the Hypothalamic-Pituitary-Ovarian Axis
The combination of this compound and estradiol valerate exerts its effects by modulating the hypothalamic-pituitary-ovarian (HPO) axis. The following diagram illustrates the key hormonal interactions.
Caption: Hormonal signaling cascade of the HPO axis under the influence of this compound and Estradiol Valerate.
Experimental Protocols
The following are detailed protocols for the use of this compound and estradiol valerate in cattle, primarily for estrus synchronization and treatment of anestrus. These protocols are often referred to by the commercial product names "Syncro-Mate B" or "Crestar."
Protocol 1: Estrus Synchronization in Cycling and Non-Cycling Beef Cattle (Syncro-Mate B/Crestar Protocol)
This protocol is designed to synchronize estrus for fixed-time artificial insemination (FTAI) or natural service.
Materials:
-
This compound ear implants (e.g., 3 mg this compound per implant)
-
Injectable solution of this compound and estradiol valerate (e.g., 3 mg this compound and 5 mg estradiol valerate per dose)
-
Implant gun
-
Syringes and needles
-
Optional: Prostaglandin F2α (PGF2α)
Procedure:
Caption: Experimental workflow for the Syncro-Mate B/Crestar estrus synchronization protocol in cattle.
Detailed Steps:
-
Day 0:
-
Restrain the animal.
-
Administer a single intramuscular (IM) injection of the this compound and estradiol valerate solution.
-
Using an implant gun, insert the this compound ear implant subcutaneously on the convex surface of the ear.
-
-
Day 9:
-
Restrain the animal.
-
Carefully remove the this compound ear implant.
-
For enhanced luteolysis, an injection of PGF2α can be administered at the time of implant removal, although the initial estradiol valerate injection is often sufficient.[1]
-
-
Estrus Detection and Insemination:
-
Observe animals for signs of estrus (standing to be mounted) beginning 24 hours after implant removal.
-
Inseminate animals approximately 12 hours after the first observation of standing estrus.
-
Alternatively, for FTAI, inseminate all animals between 48 and 56 hours after implant removal.
-
Protocol 2: Treatment of Postpartum Anestrus in Dairy Cows
This protocol is designed to induce cyclicity in dairy cows that have not returned to estrus after calving.[2]
Materials:
-
This compound ear implants
-
Injectable solution of this compound and estradiol valerate
-
Prostaglandin F2α (PGF2α)
-
Pregnant Mare Serum Gonadotropin (PMSG) or equine Chorionic Gonadotropin (eCG)
-
Implant gun
-
Syringes and needles
Procedure:
References
Application Notes and Protocols for Norgestomet-Based Fixed-Time Artificial Insemination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Norgestomet-based protocols for fixed-time artificial insemination (FTAI) in cattle. The information is intended to guide researchers and professionals in the development and application of reproductive technologies.
Introduction
This compound, a potent synthetic progestogen, is a cornerstone of many successful fixed-time artificial insemination (FTAI) protocols in cattle.[1] Its primary mechanism of action involves the suppression of estrus and ovulation by mimicking the effects of progesterone. This compound binds effectively to the progesterone receptor in the bovine endometrium, even more so than progesterone itself, without significant binding to estrogen or glucocorticoid receptors at typical synchronization doses.[1] This action controls the follicular wave dynamics, allowing for the synchronization of a new follicular wave and subsequent ovulation in a predictable manner. When the this compound source is removed, the subsequent drop in progestin levels, often combined with other hormonal treatments, leads to a synchronized estrus and ovulation, enabling FTAI without the need for estrus detection.
Protocols utilizing this compound are designed to improve reproductive efficiency in both beef and dairy cattle by allowing for insemination of a large number of animals at a predetermined time.[2] These protocols can also help induce cyclicity in anestrous cows.[3][4] The effectiveness of these protocols can be influenced by factors such as the type of cattle (heifers vs. cows), body condition score (BCS), and postpartum interval.
Signaling Pathway of Hormonal Control in FTAI
The hormonal control of the bovine estrous cycle is a complex interplay between the hypothalamus, pituitary gland, and ovaries. This compound-based FTAI protocols manipulate this natural pathway to achieve synchronization.
Caption: Hormonal signaling pathway in this compound-based FTAI protocols.
Common this compound-Based FTAI Protocols
Several protocols incorporating this compound have been developed and evaluated. The choice of protocol may depend on the specific goals of the breeding program, the type of cattle, and economic considerations.
Syncro-Mate-B (SMB) Protocol
The Syncro-Mate-B protocol is a widely recognized this compound-based system. It typically involves the use of a this compound ear implant in conjunction with an injection of this compound and estradiol valerate.
Experimental Workflow:
Caption: Syncro-Mate-B (SMB) FTAI protocol workflow.
Methodology:
-
Day 0: An ear implant containing 3 mg of this compound is inserted subcutaneously on the convex surface of the ear. Concurrently, an intramuscular injection containing 3 mg of this compound and 5 mg of estradiol valerate is administered.
-
Day 9: The this compound ear implant is removed.
-
Day 11 (48-54 hours post-implant removal): Fixed-time artificial insemination is performed.
This compound with Prostaglandin F2α (PGF2α)
This protocol variation incorporates PGF2α to ensure luteolysis of any existing corpus luteum.
Experimental Workflow:
Caption: this compound with PGF2α FTAI protocol workflow.
Methodology:
-
Day 0: A this compound ear implant is inserted. This is often accompanied by an injection of this compound and estradiol valerate.
-
Day 7-9: The this compound implant is removed. An injection of Prostaglandin F2α (e.g., 25 mg dinoprost tromethamine) is administered either at the time of implant removal or 24 hours prior.
-
48-72 hours post-implant removal: Fixed-time artificial insemination is performed.
This compound with GnRH and PGF2α
The addition of Gonadotropin-Releasing Hormone (GnRH) can further enhance the synchrony of ovulation.
Experimental Workflow:
Caption: this compound with GnRH and PGF2α FTAI protocol workflow.
Methodology:
-
Day 0: A this compound ear implant is inserted, along with an injection of this compound and estradiol valerate.
-
Day 7: An injection of PGF2α is administered.
-
Day 9: The this compound implant is removed, and an injection of GnRH (e.g., 10 µg buserelin acetate) is given.
-
Day 11 (48-54 hours post-implant removal): Fixed-time artificial insemination is performed. Some protocols may involve a second AI 24 hours later.
Quantitative Data Summary
The success of this compound-based FTAI protocols is typically measured by estrus response, ovulation rate, and pregnancy or conception rates. The following tables summarize representative data from various studies.
Table 1: Estrus and Ovulation Response Rates
| Protocol | Animal Type | Estrus Response (%) | Ovulation Rate (%) | Reference |
| This compound + EV + eCG | Cows | 75.0 | - | |
| Cloprostenol (2 doses) | Cows | 44.0 | - | |
| This compound + EV + eCG | Heifers | 66.7 | 100.0 | |
| Cloprostenol (2 doses) | Heifers | 56.2 | 81.2 | |
| This compound + PGF2α | Heifers | 93.2 | - |
Table 2: Pregnancy and Conception Rates
| Protocol | Animal Type | Pregnancy/Conception Rate (%) | Reference |
| This compound + EV | Cows | 82.1 | |
| Cloprostenol (2 doses) | Cows | 52.0 | |
| This compound + EV + eCG | Heifers | 41.7 | |
| Cloprostenol (2 doses) | Heifers | 35.7 | |
| Syncro-Mate-B | Brahman x Hereford Cows | 45.1 | |
| Ovsynch | Brahman x Hereford Cows | 42.4 | |
| This compound + PGF2α | Brahman x Hereford Cows | Lower than SMB and Ovsynch | |
| This compound Implant (post-AI) | Heifers | 45-55 | |
| This compound + GnRH (acyclic heifers) | Holstein Heifers | 44.0 | |
| PRID + GnRH (acyclic heifers) | Holstein Heifers | 53.85 |
Detailed Experimental Protocols
Materials
-
This compound ear implants (e.g., Crestar®, 3 mg this compound)
-
Injectable solution of this compound and Estradiol Valerate (e.g., Crestar® injection, 3 mg this compound and 5 mg Estradiol Valerate)
-
Prostaglandin F2α (e.g., Dinoprost tromethamine, Cloprostenol)
-
Gonadotropin-Releasing Hormone (GnRH) (e.g., Buserelin acetate, Gonadorelin)
-
Equine Chorionic Gonadotropin (eCG)
-
Implant applicator and remover
-
Syringes and needles
-
Artificial insemination equipment
-
Ultrasound equipment for pregnancy diagnosis
Procedure for this compound Ear Implant Insertion and Removal
-
Restraint: Properly restrain the animal in a chute or head gate to ensure safety for both the animal and the operator.
-
Implant Site Preparation: Select a clean, dry area on the convex (outer) surface of the ear. If necessary, clean the area with an appropriate antiseptic solution.
-
Implantation:
-
Load the this compound implant into the applicator according to the manufacturer's instructions.
-
Lift the ear and insert the needle of the applicator subcutaneously, being careful not to penetrate the cartilage.
-
Fully depress the plunger to deposit the implant.
-
Withdraw the applicator and gently palpate the implant to ensure it is correctly placed.
-
-
Removal:
-
After the prescribed duration, make a small incision at one end of the implant.
-
Grasp the implant with forceps or fingers and gently remove it.
-
Hormone Administration
-
All hormonal injections should be administered intramuscularly (IM) using the appropriate needle size and injection site (e.g., neck muscles).
-
Follow sterile procedures to prevent infection.
-
Adhere strictly to the recommended dosages and timing as outlined in the specific protocol.
Fixed-Time Artificial Insemination
-
Perform AI at the predetermined time following the final hormonal treatment of the protocol.
-
Use standard, hygienic AI techniques. The timing of AI is critical for success and should be followed precisely. For example, in some protocols, FTAI is performed 54-60 hours and again at 70-74 hours after eCG injection.
Data Collection and Analysis
-
Estrus Detection: While FTAI protocols are designed to eliminate the need for estrus detection, monitoring for signs of estrus can provide valuable data on the effectiveness of the synchronization.
-
Ovulation Confirmation: Ovarian ultrasonography can be used to determine follicular dynamics and confirm ovulation.
-
Pregnancy Diagnosis: Pregnancy status can be determined via ultrasonography approximately 27-30 days after AI and confirmed by rectal palpation between 60-90 days post-AI.
-
Statistical Analysis: Pregnancy rates and other binary outcomes should be analyzed using appropriate statistical methods, such as logistic regression or chi-square tests, to compare the efficacy of different protocols.
Conclusion
This compound-based FTAI protocols are a valuable tool for improving the reproductive management of cattle herds. By understanding the underlying hormonal mechanisms and adhering to detailed, proven protocols, researchers and professionals can achieve high rates of synchronization and pregnancy. The choice of a specific protocol should be tailored to the individual herd's characteristics and management goals. Further research can continue to refine these protocols to optimize fertility outcomes in various production systems.
References
Application of Norgestomet in Synchronizing Ovulation in Beef Cows: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestomet, a synthetic progestogen, is a key component in various estrus synchronization protocols for beef cattle. Its application is pivotal in managing reproductive cycles, enabling the use of timed artificial insemination (TAI), and improving the overall efficiency of breeding programs. This compound effectively mimics the action of progesterone, the hormone of pregnancy, by suppressing estrus and ovulation.[1] When the this compound implant is removed, the subsequent drop in progestin levels, often combined with other hormonal treatments, leads to a synchronized return to estrus and ovulation among the treated animals.
This document provides detailed application notes and experimental protocols for the use of this compound in synchronizing ovulation in beef cows, drawing from various research studies.
Mechanism of Action
This compound functions as a potent progestogen, exerting its effects primarily through the progesterone receptors (rP) in the hypothalamus and pituitary gland.[2] By binding to these receptors, this compound inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the pulsatile release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This suppression of gonadotropins prevents follicular maturation and ovulation. Upon removal of the this compound implant, the negative feedback is lifted, leading to an increase in GnRH and subsequent LH and FSH surges, which trigger follicular growth and synchronized ovulation. Research indicates that this compound binds more effectively to bovine uterine endometrial progesterone receptors than progesterone itself, highlighting its potency.[2] It exhibits weak estrogenic activity only at very high concentrations and does not significantly bind to estrogen or glucocorticoid receptors at physiological doses used for estrus synchronization.[2]
Data Presentation
The efficacy of this compound-based protocols is often evaluated based on estrus response and pregnancy rates. The following tables summarize quantitative data from various studies.
Table 1: Estrus Response and Pregnancy Rates in Beef Cows and Heifers with this compound-Based Protocols
| Treatment Group | Animal Type | Estrus Response (%) | Pregnancy Rate (%) | Reference |
| This compound + Estradiol Valerate | Cows | 67.8 | 82.1 | [3] |
| This compound + Estradiol Valerate + eCG | Cows | 75.0 | 67.8 | |
| Cloprostenol (2 doses) | Cows | 44.0 | 52.0 | |
| This compound + Estradiol Valerate + eCG | Heifers | 66.7 | 41.7 | |
| Cloprostenol (2 doses) | Heifers | 56.2 | 35.7 | |
| This compound Implant + Alfaprostol | Cows (Cyclic) | 88 | 55 | |
| This compound Implant + Alfaprostol | Cows (Anestrous) | 77 | 17 | |
| This compound Implant + Alfaprostol | Heifers (Cyclic) | 88 | 42 | |
| This compound Implant + Alfaprostol | Heifers (Anestrous) | 88 | 47 | |
| Syncro-Mate B (SMB) | Cows (Cyclic) | - | 64 | |
| Syncro-Mate B (SMB) | Cows (Anestrous) | - | 48 | |
| Non-synchronized | Cows (Cyclic) | - | 20 | |
| Non-synchronized | Cows (Anestrous) | - | 8 |
Table 2: Efficacy of this compound Implants in Preventing Pregnancy in Beef Heifers
| This compound Dosage (mg) | Pregnancy Rate (%) - Exp. 1 | Pregnancy Rate (%) - Exp. 2 | Reference |
| 0 (Control) | 96 | 85 | |
| 24 | 29 | 36 | |
| 36 | 6 | 19 | |
| 48 | 4 | 9 |
Experimental Protocols
Several protocols have been developed that utilize this compound for ovulation synchronization. Below are detailed methodologies for some common protocols.
Protocol 1: this compound and Estradiol Valerate (Syncro-Mate B® or similar)
This protocol combines a progestin (this compound) with an estrogen (estradiol valerate) to control both the luteal and follicular phases of the estrous cycle.
Objective: To synchronize estrus and ovulation in beef cows and heifers.
Materials:
-
This compound ear implants (e.g., 3 mg or 6 mg)
-
Injectable solution of this compound (e.g., 3 mg) and Estradiol Valerate (e.g., 5 mg)
-
Implant gun
-
Disinfectant and cleaning supplies
-
Syringes and needles
Methodology:
-
Day 0:
-
Restrain the animal in a chute.
-
Subcutaneously insert a this compound ear implant on the back of the ear. Ensure proper aseptic technique to prevent infection and implant loss.
-
Administer an intramuscular (IM) injection containing this compound and Estradiol Valerate.
-
-
Day 9:
-
Restrain the animal.
-
Remove the this compound ear implant.
-
-
Estrus Detection and Insemination:
-
Begin estrus detection following implant removal.
-
Artificially inseminate animals 12 hours after the first observation of standing estrus.
-
Alternatively, for timed AI, insemination can be performed at a fixed time, typically 48-54 hours after implant removal.
-
Protocol 2: Select Synch + this compound
This protocol incorporates GnRH to induce ovulation or luteinization of a dominant follicle at the start of the synchronization period, which can improve synchrony, especially in non-cycling cows.
Objective: To improve synchronization rates, particularly in anestrous cows.
Materials:
-
This compound ear implants (e.g., 6 mg)
-
Gonadotropin-Releasing Hormone (GnRH) injectable solution (e.g., 100 µg)
-
Prostaglandin F2α (PGF2α) injectable solution (e.g., 25 mg)
-
Implant gun
-
Disinfectant and cleaning supplies
-
Syringes and needles
Methodology:
-
Day -7:
-
Restrain the animal.
-
Administer an IM injection of GnRH.
-
Insert a this compound ear implant.
-
-
Day 0:
-
Restrain the animal.
-
Administer an IM injection of PGF2α.
-
Remove the this compound ear implant.
-
-
Estrus Detection and Insemination:
-
Commence estrus detection immediately following PGF2α injection and implant removal.
-
Inseminate animals based on detected estrus.
-
For a timed AI component (CO-Synch + this compound), a second GnRH injection can be given 48 hours after PGF2α, with insemination occurring at a fixed time (e.g., 16 hours after the second GnRH).
-
Logical Relationships in Protocol Design
The selection of a specific this compound-based protocol depends on several factors, including the cycling status of the herd, labor availability, and breeding goals (e.g., estrus detection vs. fixed-time AI).
References
Application Notes and Protocols for Norgestomet Administration in Small Ruminants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestomet, a potent synthetic progestin, is a key component in estrus synchronization protocols for small ruminants, particularly sheep and goats.[1][2] Its primary function is to mimic the luteal phase of the estrous cycle by artificially maintaining high circulating levels of a progestogen. This controlled administration suppresses estrus and ovulation. Upon withdrawal of the this compound source, the suppressed gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) pulse frequency rebounds, leading to a synchronized follicular phase, estrus, and ovulation.[3][4] This allows for timed artificial insemination (TAI) or controlled natural breeding, significantly improving reproductive management efficiency, especially for out-of-season breeding.[5]
This compound is typically administered via a subcutaneous implant. These protocols are often combined with other hormones, such as gonadotropins (like eCG or PMSG) to stimulate follicular development and ovulation, and prostaglandins (like PGF2α) to ensure the regression of any existing corpus luteum (CL), particularly in shorter treatment regimens.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its effect by acting on the HPG axis. As a progesterone receptor agonist, it has a high binding affinity for progesterone receptors in the hypothalamus and pituitary gland. This binding inhibits the pulsatile release of GnRH from the hypothalamus, which in turn suppresses the release of Follicle-Stimulating Hormone (FSH) and LH from the anterior pituitary. The lack of LH pulses prevents the final maturation of ovarian follicles and subsequent ovulation. When the this compound implant is removed, the negative feedback is lifted, GnRH pulses resume at a high frequency, leading to an LH surge that triggers synchronized ovulation.
Caption: this compound's negative feedback on the HPG axis.
Quantitative Data Summary
The efficacy of this compound-based protocols varies based on dosage, duration, co-treatments, and season. The following tables summarize findings from various studies.
Table 1: Efficacy of this compound Implants in Goats (Does)
| This compound Dose | Duration (days) | Co-Treatments | Estrus Response (%) | Pregnancy/Fertility Rate (%) | Time to Estrus (h) | Reference(s) |
| 3 mg | 11 | 500 IU PMSG + 50 µg Cloprostenol | 91-100% | 27-67% | 18-22 ± 7.0 | |
| 3 mg | 11 | 500 IU eCG | 93% | 57% | 24.6 ± 0.8 | |
| 6 mg | 11 | 500 IU eCG | 100% | 87% | 16.8 ± 0.76 | |
| 1.5 mg (1/4 implant) | 9 | 1.25 mg EV + 0.75 mg this compound (inj) | 62% | Not Reported | Not Reported | |
| 2 mg (1/3 implant) | 9 | 1.25 mg EV + 0.75 mg this compound (inj) | 62% | Not Reported | Not Reported |
EV: Estradiol Valerate
Table 2: Efficacy of this compound Implants in Sheep (Ewes)
| This compound Dose | Duration (days) | Co-Treatments | Estrus Response (%) | Pregnancy/Fertility Rate (%) | Time to Estrus (h) | Reference(s) |
| 1 mg | 6 | 300 IU eCG + 10 mg PGF2α | 92.9% | 57.1% | 72 ± 9 | |
| 3 mg | 10 | 750 IU PMSG + 1.5 mg this compound & 0.5 mg EV (inj) | 72% | 36% (overall) | Not Reported | |
| 3 mg | 7-9 | 400 IU PMSG + 200 IU hCG | Not Reported | 44.3% | Not Reported |
EV: Estradiol Valerate; hCG: human Chorionic Gonadotropin
Experimental Protocols
The following are detailed methodologies for common this compound-based estrus synchronization protocols in small ruminants. All procedures should be conducted under aseptic conditions following institutional guidelines for animal care and use.
Protocol 1: Short-Term this compound Implant Protocol (6-7 Days)
This protocol is suitable for cycling or non-cycling animals and relies on PGF2α for luteolysis.
Objective: To achieve a tightly synchronized estrus for TAI or controlled natural mating.
Materials:
-
This compound subcutaneous implants (e.g., 1 mg or 1.5 mg dose per animal).
-
Implant applicator gun.
-
Antiseptic solution (e.g., 70% ethanol or iodine solution).
-
Clippers or razor.
-
Prostaglandin F2α (PGF2α) or an analogue (e.g., Cloprostenol).
-
Equine chorionic gonadotropin (eCG/PMSG).
-
Syringes and needles.
-
Personal protective equipment (gloves).
Methodology:
-
Day 0: Implant Insertion
-
Restrain the animal securely.
-
Select an implantation site, typically the subcutaneous tissue on the convex (outer) surface of the ear.
-
Shave or closely clip the hair from a small area (~2x2 cm) at the selected site.
-
Thoroughly disinfect the skin with an antiseptic solution.
-
Load the this compound implant into the applicator gun according to the manufacturer's instructions.
-
Lift the skin at the insertion site and insert the applicator needle subcutaneously, being careful not to penetrate the ear cartilage.
-
Fully advance the needle, depress the plunger to deploy the implant, and withdraw the needle.
-
Palpate the area to confirm the implant is correctly placed under the skin.
-
-
Day 6: Implant Removal and Hormone Administration
-
Restrain the animal.
-
Administer an intramuscular (IM) injection of PGF2α (e.g., 10 mg) and eCG (e.g., 300 IU). The eCG dose may be adjusted based on season, breed, and body condition.
-
Locate the implant by palpation.
-
Make a small incision (~0.5 cm) through the skin over one end of the implant.
-
Apply gentle pressure to the opposite end of the implant to push it out through the incision.
-
Apply antiseptic to the incision site if necessary.
-
-
Day 8 (48-54 hours post-removal): Breeding
-
Estrus is expected to occur within 72 hours of implant removal.
-
Introduce fertile males for natural breeding or perform TAI approximately 48 to 54 hours after implant removal.
-
Caption: Workflow for a short-term this compound protocol.
Protocol 2: Long-Term this compound Implant Protocol (9-14 Days)
This protocol is effective during the non-breeding (anestrous) season as the extended progestin treatment primes the HPG axis. The use of PGF2α is often not required as the animal's own CL will have naturally regressed.
Objective: To induce and synchronize estrus and ovulation, particularly during seasonal anestrus.
Materials:
-
This compound subcutaneous implants (e.g., 3 mg dose per animal).
-
Implant applicator gun.
-
Antiseptic solution.
-
Clippers or razor.
-
Equine chorionic gonadotropin (eCG/PMSG).
-
Syringes and needles.
-
Personal protective equipment (gloves).
Methodology:
-
Day 0: Implant Insertion
-
Follow the same procedure for implant insertion as described in Protocol 1.
-
In some protocols, an initial injection of this compound (1.5 mg) and Estradiol Valerate (0.5 mg) may be given at this time to suppress any existing follicles.
-
-
Day 7-12 (24-48 hours before removal): eCG Administration
-
Restrain the animal.
-
Administer an IM injection of eCG (e.g., 400-500 IU). This injection is typically given 24 to 48 hours before the planned implant removal to provide adequate time for follicular stimulation.
-
-
Day 9-14: Implant Removal
-
Restrain the animal.
-
Remove the implant using the same procedure described in Protocol 1.
-
-
Day 11-16 (24-48 hours post-removal): Breeding
-
Estrus is expected to begin within 24-48 hours of implant removal.
-
Introduce fertile males or perform TAI. With a tightly synchronized ovulation, a single TAI at a fixed time (e.g., 48 hours post-removal) can be effective.
-
Caption: Workflow for an 11-day this compound protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oestrus Synchronisation with Progesterone-containing Sponge and Equine Chorionic Gonadotropin in Pirlak Ewes During the Non-breeding Season: Can Toryum Improve Fertility Parameters? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. malque.pub [malque.pub]
Application Notes: In Vivo Research Applications of Norgestomet in Animal Models
1.0 Introduction
Norgestomet is a potent synthetic steroidal progestin, a derivative of 19-norprogesterone, widely utilized in veterinary medicine and animal science research.[1][2][3] Marketed under brand names such as Syncro-Mate B and Crestar, its primary application is the hormonal control of the estrous cycle and ovulation in various animal models, most notably cattle.[3] Its ability to mimic the actions of natural progesterone makes it an invaluable tool for synchronizing estrus, treating anestrus, and as an experimental contraceptive agent.[2] These application notes provide an overview of its mechanism of action, detailed experimental protocols, and a summary of efficacy data for its use in in vivo animal research.
2.0 Mechanism of Action
This compound exerts its biological effects primarily by binding to the progesterone receptor (PR). Receptor binding assays have demonstrated that this compound competes more effectively for the progesterone receptor than progesterone itself. Upon binding, the this compound-receptor complex modulates the expression of target genes, mimicking the state of high circulating progesterone (luteal phase). This action has a profound negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.
The sustained progestogenic signal suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary. The suppression of gonadotropins prevents follicular maturation, the LH surge, and subsequent ovulation, effectively holding the animal in an artificial luteal phase and preventing the expression of estrus (heat). While its primary interaction is with the progesterone receptor, studies indicate it has a weak affinity for the glucocorticoid receptor and negligible binding to the estrogen receptor at typical therapeutic concentrations.
References
Application Notes and Protocols for the Development of Norgestomet-Releasing Intravaginal Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intravaginal drug delivery systems offer a promising platform for the sustained and controlled release of therapeutic agents, bypassing first-pass metabolism and providing localized or systemic effects. Norgestomet, a potent synthetic progestin, is widely used in veterinary medicine for the synchronization of estrus in cattle, enhancing the efficiency of artificial insemination programs.[1][2] This document provides detailed application notes and protocols for the development of this compound-releasing intravaginal devices, covering their fabrication, in vitro release testing, and in vivo efficacy evaluation.
Device Fabrication: Matrix-Type Silicone Intravaginal Ring
Matrix-type intravaginal rings, where the active pharmaceutical ingredient (API) is homogeneously dispersed within a polymer matrix, are a common design due to their relatively simple manufacturing process.[3][4] Silicone elastomers are frequently used materials for these devices owing to their biocompatibility, durability, and established use in controlled-release applications.[5]
Materials and Equipment
-
This compound powder (micronized)
-
Medical-grade silicone elastomer kit (two-part, platinum-cured; e.g., MED-4870)
-
Silicone fluid (e.g., MED-360, to aid dispersion)
-
Analytical balance
-
Planetary mixer (e.g., SpeedMixer™)
-
Injection molding machine (e.g., Babyplast™ 6/10P)
-
Custom-designed, single-cavity stainless steel ring mold
-
Curing oven
Experimental Protocol: Fabrication of this compound Intravaginal Rings
-
Preparation of Silicone Premixes:
-
Accurately weigh the required amounts of silicone elastomer Part A, silicone fluid, and micronized this compound into a mixing container.
-
Thoroughly mix the components using a planetary mixer (e.g., 3000 rpm for 3 minutes). Perform a manual scrape-down of the container walls and lid, followed by a second mixing cycle to ensure homogeneity.
-
Prepare the Part B premix according to the manufacturer's instructions.
-
-
Final Mixing:
-
Combine equal portions of the this compound-containing Part A premix and the Part B premix in a larger container.
-
Mix thoroughly using the planetary mixer (e.g., 2350 rpm for 30 seconds), followed by a hand-mixing step to ensure complete incorporation of all material.
-
-
Injection Molding:
-
Transfer the final mixed silicone elastomer containing this compound into an injection cartridge.
-
Set the injection molding machine to the appropriate parameters (e.g., cure temperature of 185°C and cure time of 60 seconds for MED-4870 silicone).
-
Inject the mixture into the pre-heated ring mold.
-
-
Curing and Finishing:
-
Allow the rings to cure within the mold for the specified time.
-
Once cured, carefully remove the rings from the mold.
-
Post-cure the rings in an oven if required by the silicone manufacturer's recommendations to remove any volatile by-products.
-
Visually inspect the finished rings for any defects.
-
In Vitro Release Testing
In vitro release testing is a critical component of product development and quality control, providing insights into the drug release profile of the device. While there is no universally standardized method, the following protocol is based on commonly used techniques for intravaginal rings.
Materials and Equipment
-
This compound-releasing intravaginal rings
-
Orbital shaking incubator
-
250 mL glass bottles with screw caps (e.g., Duran bottles)
-
Release medium: 25 mM sodium acetate buffer (pH 4.2) with 2% w/v of a non-ionic surfactant (e.g., Kolliphor® HS 15) to maintain sink conditions.
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Protocol: In Vitro Release Study
-
Preparation:
-
Pre-warm the release medium to 37°C.
-
Place one this compound intravaginal ring into each glass bottle.
-
Add 100 mL of the pre-warmed release medium to each bottle.
-
-
Incubation:
-
Place the bottles in an orbital shaking incubator set to 37°C and 60 rpm.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter for 21 days), withdraw a sample (e.g., 1 mL) of the release medium from each bottle.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point, accounting for the replacement of the medium.
-
Plot the cumulative release and the daily release rate of this compound over time.
-
Data Presentation
Note: The following data is illustrative and based on typical release profiles of progestins from silicone matrix-type intravaginal rings. Actual data will vary based on the specific formulation.
Table 1: Daily In Vitro Release of this compound
| Day | Mean Daily Release (mg/day) | Standard Deviation |
| 1 | 15.2 | 1.8 |
| 2 | 12.5 | 1.5 |
| 3 | 10.8 | 1.2 |
| 7 | 8.5 | 0.9 |
| 14 | 6.2 | 0.7 |
| 21 | 4.9 | 0.5 |
Table 2: Cumulative In Vitro Release of this compound
| Day | Mean Cumulative Release (mg) | Standard Deviation |
| 1 | 15.2 | 1.8 |
| 2 | 27.7 | 3.3 |
| 3 | 38.5 | 4.5 |
| 7 | 71.5 | 7.8 |
| 14 | 114.9 | 12.1 |
| 21 | 148.6 | 15.4 |
In Vivo Efficacy Study in Cattle
The efficacy of a this compound-releasing intravaginal device is primarily evaluated by its ability to synchronize estrus and ovulation in cattle, leading to acceptable pregnancy rates following artificial insemination.
Materials and Equipment
-
This compound-releasing intravaginal devices
-
Device applicator
-
Prostaglandin F2α (PGF2α)
-
Gonadotropin-releasing hormone (GnRH)
-
Estradiol Benzoate
-
Syringes and needles
-
Ultrasound equipment for ovarian examination
-
Semen for artificial insemination
-
Liquid nitrogen for semen storage
-
Artificial insemination gun
Experimental Protocol: Estrus Synchronization in Heifers
-
Animal Selection:
-
Select healthy, non-pregnant, cycling beef heifers with a body condition score between 5 and 7 (on a 9-point scale).
-
-
Treatment Protocol (Day 0):
-
Insert the this compound-releasing intravaginal device using a lubricated applicator.
-
Administer an intramuscular injection of 2 mg Estradiol Benzoate and 3 mg this compound.
-
-
Device Removal and PGF2α Administration (Day 8):
-
Remove the intravaginal device.
-
Administer an intramuscular injection of PGF2α to induce luteolysis.
-
-
GnRH Administration and Timed Artificial Insemination (TAI) (Day 10):
-
Administer an intramuscular injection of GnRH to synchronize ovulation.
-
Perform timed artificial insemination approximately 10-12 hours after the GnRH injection.
-
-
Monitoring and Data Collection:
-
Monitor animals for signs of estrus following device removal.
-
Conduct transrectal ultrasonography to assess ovarian structures (follicle size, presence of a corpus luteum) at key time points (e.g., Day 0, Day 8, and Day 10).
-
Perform pregnancy diagnosis via ultrasonography 30 to 35 days after TAI.
-
-
Control Group:
-
Include a control group of heifers synchronized using a standard, established protocol (e.g., a commercially available progesterone-releasing intravaginal device or a GnRH-based protocol) for comparison.
-
References
- 1. Synchronization of estrus in beef heifers with a this compound implant and prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of estrus in beef cattle with this compound and estradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Hormonal Intravaginal Rings: Technology and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols for Norgestomet Use in Superovulation for Embryo Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norgestomet, a synthetic progestogen, in superovulation protocols for embryo transfer, primarily in cattle. The information is compiled from various research studies and established veterinary practices.
Introduction to this compound in Bovine Reproduction
This compound is a potent synthetic progestin utilized in veterinary medicine to synchronize estrus and ovulation in cattle.[1] Its primary mechanism of action is to mimic the effects of progesterone, thereby suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents follicular development and ovulation until the this compound source is removed.
In superovulation protocols, this compound is used to:
-
Synchronize the estrous cycle of donor animals, allowing for timed administration of gonadotropins.
-
Prevent premature ovulation during the superstimulatory treatment with gonadotropins.
-
Improve the predictability of estrus and ovulation following gonadotropin treatment.
This compound is commonly administered as a subcutaneous ear implant, often in conjunction with an initial injection of estradiol valerate and this compound to ensure luteolysis and suppress follicular growth.
Signaling Pathway and Mechanism of Action
This compound, as a progesterone receptor agonist, plays a crucial role in regulating the bovine estrous cycle. Its primary action is to provide a source of exogenous progesterone, which is fundamental to controlling the timing of estrus and ovulation.
Caption: this compound's negative feedback on the hypothalamus.
Superovulation Protocols Utilizing this compound
Several protocols incorporating this compound have been developed for superovulation in cattle. The choice of protocol may depend on the breed, age, and reproductive history of the donor animal.
Standard this compound-FSH Protocol
This is a widely used protocol that combines a this compound ear implant with a series of FSH injections.
References
Protocol for the Dissolution and In Vitro Application of Norgestomet
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Norgestomet, a potent synthetic progestin, for use in a variety of in vitro experiments. This document outlines the necessary materials, step-by-step procedures for preparing stock solutions, and guidelines for their application in cell culture, along with information on the compound's mechanism of action and stability.
Introduction
This compound is a synthetic steroid that acts as a potent agonist for the progesterone receptor (PR).[1] It is widely used in veterinary medicine and as a research compound to study progestin signaling pathways and their effects on cellular processes. Due to its hydrophobic nature, proper dissolution is critical for accurate and reproducible in vitro studies. This protocol provides a standardized method for preparing this compound solutions and offers guidance on their use in experimental settings.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₄ | [2] |
| Molecular Weight | 372.5 g/mol | [2] |
| Water Solubility | 0.00489 mg/mL | [3] |
| Appearance | Crystalline solid | |
| Primary Mechanism | Progesterone Receptor (PR) Agonist | [1] |
| Weak Affinity | Glucocorticoid Receptor (GR) |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile, conical, polypropylene or glass vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile 0.22 µm syringe filters
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration for in vitro studies.
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 372.5 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM solution: Mass = 10 * 372.5 * 0.001 = 3.725 mg
-
-
Weighing: Accurately weigh 3.725 mg of this compound powder and transfer it to a sterile conical vial.
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Vortex again.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a sterile 0.22 µm syringe filter into a new sterile vial. This is particularly important if the initial DMSO was not from a sealed, sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.
-
Preparation of Working Solutions
For in vitro experiments, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution for the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 1000 µL) / 10000 µM = 1 µL
-
-
Serial Dilution (Recommended): To avoid pipetting very small volumes and to ensure accuracy, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution (e.g., 1 mM or 100 µM) from the 10 mM stock in sterile culture medium or PBS.
-
Then, use this intermediate dilution to prepare the final working concentration in the culture medium.
-
-
Addition to Culture Medium: Add the calculated volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. Mix gently by swirling or pipetting up and down.
-
Solvent Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates the general workflow for dissolving and applying this compound in in vitro experiments.
Caption: Workflow for this compound solution preparation and in vitro application.
This compound Signaling Pathway
This compound primarily exerts its effects by binding to and activating the progesterone receptor (PR). The activated PR then translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. This can lead to various cellular responses depending on the cell type and context.
Caption: Simplified this compound signaling pathway via the progesterone receptor.
Stability and Storage
-
Stock Solutions: this compound stock solutions in DMSO are expected to be stable for several months when stored at -20°C and for longer periods at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solutions: It is recommended to prepare fresh working solutions in culture medium for each experiment. Aqueous solutions of hydrophobic compounds may be less stable over time.
-
General Considerations: Protect solutions from light, as some steroid compounds can be light-sensitive.
In Vitro Concentrations
The optimal concentration of this compound for in vitro experiments is cell-type and assay-dependent. A good starting point for dose-response experiments is in the low micromolar range. For example, in MCF-7 breast cancer cell bioassays, this compound has shown weak estrogenic activity at concentrations greater than 1 micromolar. It is recommended to perform a literature search for concentrations used in similar experimental systems and to determine the optimal concentration range through dose-response studies.
Safety Precautions
-
This compound is a potent hormonal compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder. Weigh the compound in a chemical fume hood or a balance enclosure.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
-
DMSO can facilitate the absorption of substances through the skin. Take extra care to avoid skin contact with DMSO solutions of this compound.
Disclaimer: This protocol is intended for research use only. The procedures and concentrations provided are intended as a guide and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Norgestomet Dosage in Animal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestomet, a synthetic progestin, is a valuable tool in veterinary medicine for the manipulation of the estrous cycle in various animal species.[1] Its primary application lies in the synchronization of estrus and ovulation, which is crucial for the implementation of artificial insemination (AI) and embryo transfer (ET) programs, thereby enhancing reproductive efficiency in livestock.[2] this compound functions by mimicking the action of progesterone, a natural hormone that regulates the reproductive cycle.[2][3] By binding to progesterone receptors, this compound suppresses estrus and ovulation.[3] Upon withdrawal of the this compound source, the animal typically returns to estrus in a predictable timeframe, allowing for timed breeding. This document provides detailed application notes, dosage calculations, and experimental protocols for the use of this compound in cattle, sheep, and goats.
Data Presentation: this compound Dosage and Administration
The following tables summarize recommended this compound dosages and administration methods for estrus synchronization and related reproductive protocols in various animal species.
Table 1: this compound Dosage for Estrus Synchronization in Cattle
| Parameter | Dosage and Administration | Source |
| Implant | 3 mg this compound subcutaneous ear implant (e.g., Crestar®) | |
| Injection (in combination with implant) | 3 mg this compound and 5 mg estradiol valerate intramuscular (IM) injection at the time of implant insertion | |
| Duration of Implant | 9 days | |
| Adjunctive Treatments | - Prostaglandin F2α (PGF2α) or its analogue (e.g., 500 µg cloprostenol) administered at the time of implant removal.- Gonadotropin-releasing hormone (GnRH) or its analogue (e.g., 10 µg buserelin acetate) may be used at the time of implant insertion or at timed AI.- Equine chorionic gonadotropin (eCG) or Pregnant Mare Serum Gonadotropin (PMSG) (e.g., 400-700 IU) at implant removal to enhance follicular development and ovulation. |
Table 2: this compound Dosage for Estrus Synchronization in Sheep and Goats
| Parameter | Dosage and Administration | Source |
| Implant (Sheep) | 1 mg to 3 mg this compound subcutaneous ear implant. Studies have shown that a 1 mg dose can be as effective as higher doses. | |
| Implant (Goats) | 1.5 mg this compound subcutaneous ear implant (a portion of a bovine implant). | |
| Duration of Implant | 7-9 days. | |
| Adjunctive Treatments | - PGF2α or its analogue administered 1 day before or at the time of implant removal.- eCG (100–500 IU) at the end of treatment to increase synchronization of ovulation and ovulation rate. |
Experimental Protocols
Protocol 1: Estrus Synchronization in Beef Heifers using this compound
This protocol is designed to synchronize estrus in beef heifers for timed artificial insemination (TAI).
Materials:
-
This compound ear implants (3 mg)
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Syringes and needles
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Injectable solution of this compound (3 mg) and estradiol valerate (5 mg)
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Prostaglandin F2α (PGF2α)
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Gonadotropin-releasing hormone (GnRH)
-
Implant applicator and remover
Procedure:
-
Day 0: Insert a 3 mg this compound ear implant subcutaneously on the convex surface of the ear. Administer an intramuscular injection containing 3 mg of this compound and 5 mg of estradiol valerate.
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Day 9: Remove the this compound ear implant. Administer an intramuscular injection of PGF2α to induce luteolysis. At this time, an injection of eCG (400 IU) can also be administered to stimulate follicular growth and increase pregnancy rates.
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Day 11 (54-56 hours after implant removal): Perform timed artificial insemination. An injection of GnRH (100 µg gonadorelin) at the time of TAI can improve the synchrony of ovulation.
Protocol 2: Estrus Synchronization in Ewes during the Non-Breeding Season
This protocol aims to induce and synchronize estrus in ewes outside of their natural breeding season.
Materials:
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This compound ear implants (1 mg)
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Implant applicator and remover
-
Syringes and needles
-
Equine chorionic gonadotropin (eCG)
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Teaser ram
Procedure:
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Day 0: Insert a 1 mg this compound ear implant subcutaneously at the base of the ear.
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Day 7: Remove the this compound implant.
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At implant removal (Day 7): Administer an intramuscular injection of eCG (e.g., 200-400 IU) to stimulate follicular development and ovulation.
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Day 7 onwards: Introduce a teaser ram to the ewes to help detect estrus.
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Estrus Detection and Mating: Observe ewes for signs of estrus, which typically occurs within 72 hours after implant removal. Mating can occur naturally or via artificial insemination.
Mandatory Visualizations
Caption: Workflow for a this compound-based timed artificial insemination protocol in cattle.
Caption: Generalized signaling pathway of progestins like this compound via the progesterone receptor.
Mechanism of Action
This compound, as a potent progestin, exerts its effects by binding to and activating progesterone receptors within the hypothalamus, pituitary gland, and reproductive tract. This activation mimics the effects of endogenous progesterone during the luteal phase of the estrous cycle. The binding of this compound to its receptor in the hypothalamus and pituitary inhibits the release of GnRH and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins prevents follicular development, estrus behavior, and ovulation. Upon removal of the this compound implant, the negative feedback is removed, leading to a surge in GnRH and subsequently LH, which triggers synchronized follicular growth and ovulation. While this compound's primary action is through the progesterone receptor, some studies indicate it may have a weak affinity for the glucocorticoid receptor, though the physiological significance of this at therapeutic doses is not fully established.
Conclusion
This compound-based protocols offer an effective method for controlling the estrous cycle in cattle, sheep, and goats, facilitating the use of advanced reproductive technologies. The success of these protocols is dependent on adherence to correct dosages, administration techniques, and timing of subsequent hormonal treatments and insemination. The provided tables and protocols serve as a comprehensive guide for researchers and professionals in the field of animal reproduction. Further research may continue to refine these protocols to optimize fertility outcomes in different breeds and management systems.
References
Troubleshooting & Optimization
Optimizing Norgestomet Dosage for Enhanced Pregnancy Rates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing norgestomet dosage to improve pregnancy rates in research settings. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in synchronizing estrus?
A1: this compound is a potent synthetic progestin that functions by binding to and activating progesterone receptors.[1][2][3] This action mimics the natural effects of progesterone during the luteal phase of the estrous cycle, effectively suppressing the exhibition of estrus and ovulation. By maintaining high circulating levels of a progestin, this compound prevents the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This control over the hormonal cascade allows for the synchronization of follicular waves and ovulation upon removal of the this compound source.
Q2: What are the common components of a this compound-based estrus synchronization protocol?
A2: this compound is typically administered as a subcutaneous ear implant.[4][5] Its use is often combined with other hormones to improve the precision of estrus and ovulation synchronization. These commonly include:
-
Estradiol Valerate: Often administered at the time of this compound implantation to induce luteolysis (regression of the corpus luteum) and suppress the growth of existing follicles.
-
Prostaglandin F2α (PGF2α): Injected at or near the time of this compound implant removal to ensure complete luteolysis in cycling animals.
-
Gonadotropin-Releasing Hormone (GnRH): Can be used at the beginning of the protocol to initiate a new follicular wave and/or at the time of artificial insemination to induce a synchronized LH surge and ovulation.
-
Equine Chorionic Gonadotropin (eCG): Sometimes administered at implant removal, particularly in anestrous animals, to stimulate follicular development.
Q3: How does this compound dosage impact pregnancy rates?
A3: The dosage of this compound in synchronization protocols is critical for effectively suppressing estrus without negatively impacting subsequent fertility. Standard protocols often utilize a 3 mg or 6 mg this compound ear implant. While higher doses (24-48 mg) have been shown to effectively prevent pregnancy, the goal in synchronization is to regulate the cycle, not inhibit fertility. The efficacy of a given this compound dosage can be influenced by the co-administration of other hormones. For instance, combining this compound with GnRH has been shown to improve pregnancy rates, particularly in non-cycling cows.
Troubleshooting Guide
Q1: We are observing a poor estrus response after this compound implant removal. What are the potential causes and solutions?
A1: A poor estrus response can be attributed to several factors. Firstly, the nutritional status and body condition of the animals are crucial; animals in poor condition may not cycle properly. Secondly, the issue could be a failure of the corpus luteum to regress. This can be addressed by ensuring the administration of a luteolytic dose of PGF2α at the time of implant removal. Lastly, in anestrous (non-cycling) animals, follicular development may be insufficient. The addition of eCG at implant removal can help stimulate follicular growth and improve estrus expression.
Q2: Our pregnancy rates following timed artificial insemination (TAI) are lower than expected. How can we troubleshoot this?
A2: Low pregnancy rates following TAI can stem from several sources. A primary consideration is the precision of ovulation synchronization. If ovulation is not tightly synchronized, insemination timing will be suboptimal. The inclusion of GnRH at the time of TAI can help to induce a more predictable LH surge and ovulation. Another factor can be the viability of the dominant follicle. Protocols that result in persistent dominant follicles can lead to reduced fertility. The addition of GnRH at the start of the protocol can help to synchronize a new follicular wave. Finally, errors in the timing of hormone administration, such as giving PGF2α too early or GnRH too late, can disrupt the synchronization process and lower pregnancy rates. Adhering strictly to the protocol timeline is essential.
Q3: We have encountered variability in the timing of estrus expression among individuals. How can this be addressed?
A3: Variability in estrus expression is a common challenge. The cycling status of the animals at the start of the protocol is a major contributor; non-cycling animals often show a more varied response. The use of a presynchronization protocol before the main this compound treatment can help to bring animals to a similar stage of their cycle. Additionally, ensuring a consistent and effective administration of all hormonal components of the protocol is critical for reducing variability.
Data Presentation
Table 1: Effect of this compound-Based Protocols on Pregnancy Rates in Cattle
| Treatment Group | This compound Dosage | Adjunct Hormones | Animal Type | Pregnancy Rate (%) | Reference |
| Select Synch + NORG | 6 mg implant | GnRH, PGF2α | Suckled Beef Cows | >53 | |
| This compound + eCG | N/A | Estradiol Valerate, eCG | Suckled Nelore Cows | 47.7 | |
| This compound + GnRH | N/A | Estradiol Valerate, GnRH | Suckled Nelore Cows | 40.1 | |
| This compound + eCG + GnRH | N/A | Estradiol Valerate, eCG, GnRH | Suckled Nelore Cows | 55.7 | |
| Control (No this compound) | 0 mg | None | Beef Heifers | 96 | |
| This compound | 24 mg implant | None | Beef Heifers | 29 | |
| This compound | 36 mg implant | None | Beef Heifers | 6 | |
| This compound | 48 mg implant | None | Beef Heifers | 4 | |
| This compound Treated | 3 mg implant | None | Embryo Transfer Recipients | 51.9 | |
| Control | 0 mg | None | Embryo Transfer Recipients | 49.6 | |
| This compound + PMSG | 3 mg implant | PMSG | Heifers | 86 | |
| This compound Only | 3 mg implant | None | Heifers | 54 |
Experimental Protocols
Select Synch + this compound Protocol
This protocol is designed to synchronize estrus and ovulation in suckled beef cows.
-
Day -7: Administer 100 µg of GnRH intramuscularly and insert a 6 mg this compound ear implant.
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Day 0: Remove the this compound implant and administer 25 mg of PGF2α intramuscularly.
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Estrus Detection and AI: Following PGF2α administration, animals are monitored for signs of estrus and artificially inseminated 8 to 14 hours after detection.
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Timed AI (Optional): For a fixed-time insemination, a second dose of GnRH can be administered 48 hours after PGF2α, with TAI occurring 16 hours later.
Visualizations
Caption: this compound's negative feedback on the HPG axis.
Caption: A generalized this compound synchronization workflow.
References
Norgestomet Treatment in Dairy Cattle: A Technical Support Resource
This technical support center provides detailed information for researchers, scientists, and drug development professionals on the potential side effects of Norgestomet treatment in dairy cattle. The following question-and-answer guides, troubleshooting information, and experimental protocols are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential local reactions at the this compound implant site?
A1: Localized reactions at the subcutaneous ear implant site can occur, though they are not extensively quantified in the literature. These reactions can include inflammation, swelling, and, in some cases, infection.
Troubleshooting Implant Site Reactions:
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Observation: Regularly inspect the implant site for signs of excessive swelling, redness, discharge, or abscess formation.
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Aseptic Technique: Ensure strict aseptic technique during implant insertion to minimize the risk of infection. This includes proper cleaning and disinfection of the implant site.
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Implant Placement: Placing the implant in an area with significant muscle movement could potentially enlarge the wound and cause irritation[1]. Careful placement in the subcutaneous space of the ear is crucial.
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Management: If a severe reaction occurs, consider premature removal of the implant and appropriate veterinary care.
Q2: Can this compound treatment affect the behavior of dairy cattle?
A2: While specific studies on this compound-induced behavioral changes in dairy cattle are limited, hormonal treatments in cattle can influence behavior. Side effects of hormonal implants in beef cattle have been reported to include aggressiveness (particularly in the first few weeks after implantation), difficulty in handling, and nervousness[1]. One study noted that estrous behavior was minimal in postpartum cows treated with a this compound-estradiol valerate combination[2].
Troubleshooting Behavioral Issues:
-
Monitoring: Researchers should include behavioral monitoring in their experimental design. This can involve observing for changes in social interactions, feeding behavior, and general temperament.
-
Handling: Be aware of the potential for increased reactivity in treated animals and adjust handling procedures accordingly to ensure both animal and personnel safety.
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Acclimation: Allow for an acclimation period after implant insertion for the animals to adjust.
Q3: Does this compound treatment impact milk production or composition?
A3: The direct and quantified effects of this compound on milk yield and composition in dairy cattle are not well-documented in the available scientific literature. Hormonal fluctuations can influence milk production; however, specific data related to this compound is scarce. Progesterone, a related hormone, plays a role in mammary gland development and lactation[3].
Experimental Considerations:
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Researchers investigating the effects of this compound should consider incorporating milk yield and composition analysis into their study design.
-
Parameters to measure could include milk volume, fat content, protein content, and somatic cell count.
Q4: Are there any systemic side effects associated with this compound treatment?
A4: The available literature does not extensively report systemic side effects of this compound in dairy cattle. However, some hormonal implants in beef cattle have been associated with rectal prolapse and ventral edema (swelling)[1]. One study investigating a lactation induction protocol that included this compound found that while urea and triglyceride concentrations were significantly higher in induced cows, the researchers concluded that hepatic and renal function were not adversely affected.
Troubleshooting and Monitoring for Systemic Effects:
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Veterinary Monitoring: Regular veterinary check-ups are recommended during long-term studies.
-
Blood Biochemistry: Monitoring key blood biochemical parameters can provide insights into the systemic health of the animals.
-
Clinical Signs: Be vigilant for any unusual clinical signs, such as changes in appetite, hydration status, or manure consistency.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the scientific literature detailing the incidence and severity of adverse side effects of this compound treatment in dairy cattle. The majority of research focuses on efficacy for estrus synchronization and hormonal responses. One study on hormonal implants in beef cattle noted that side effects such as aggressiveness and rectal prolapse are "uncommon" but did not provide specific percentages.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound treatment in cattle.
Protocol 1: Estrus Synchronization in Anestrus Crossbred Cows
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Objective: To evaluate the efficacy of a this compound-based protocol for inducing estrus in anestrus crossbred cows.
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Animals: Anestrus crossbred cows.
-
Methodology:
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On day 0, a Crestar implant containing 3.3 mg of this compound is inserted subcutaneously on the outer surface of the ear.
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Simultaneously on day 0, a 2 ml intramuscular injection containing 3 mg of this compound and 5 mg of estradiol valerate is administered.
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On day 7, the implant is removed.
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At the time of implant removal on day 7, an intramuscular injection of 25 mg of Dinoprost tromethamine (a prostaglandin F2α) is given.
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On day 9, an intramuscular injection of 10 µg of Buserelin acetate (a GnRH analogue) is administered.
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Fixed-time artificial insemination (FTAI) is performed at 0 and 24 hours after the Buserelin acetate injection.
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-
Reference: Adapted from a study on estrus synchronization protocols.
Protocol 2: Investigation of this compound's Effect on Peripheral Hormone Levels
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Objective: To quantify the effect of different doses of this compound on peripheral progesterone and estradiol-17β levels.
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Animals: Cycling beef cows.
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Methodology:
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On day 15 of the estrous cycle (day of estrus = day 0), a single ear implant containing 2, 4, or 6 mg of this compound is inserted subcutaneously. A control group receives no implant.
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Implants are removed 9 days later.
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Blood samples are collected at regular intervals to measure progesterone and estradiol-17β concentrations.
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-
Reference: Adapted from a study on this compound's effect on peripheral hormone levels.
Protocol 3: this compound Treatment for Postpartum Anoestrus in Dairy Cows
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Objective: To assess the effectiveness of a this compound-based regimen for treating postpartum anoestrus in dairy cows.
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Animals: Dairy cows with inactive ovaries, at least 40 days (mature cows) or 60 days (2-year-olds) postpartum.
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Methodology:
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On day 1, a this compound implant is inserted, and an intramuscular injection of this compound and estradiol is administered.
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On day 8, a prostaglandin analogue is injected.
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On day 10, the implant is withdrawn, and an injection of Pregnant Mare Serum Gonadotropin (PMSG) is given.
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Fixed-time artificial insemination is performed 54 to 56 hours after implant withdrawal.
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-
Reference: This protocol is referred to as the "Syncro-mate regimen" in the cited study.
Visualizations
Signaling Pathway
This compound, as a progestin, primarily exerts its effects by binding to progesterone receptors (PRs). In bovine species, both nuclear progesterone receptors (nPR-A and nPR-B) and membrane progesterone receptors (mPRs) have been identified. The binding of this compound to these receptors initiates a signaling cascade that ultimately regulates gene expression and cellular function.
Caption: Simplified signaling pathway of this compound in a target cell.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment investigating the side effects of this compound treatment.
Caption: General experimental workflow for assessing this compound side effects.
Logical Relationship: Troubleshooting Guide
This diagram outlines the logical steps for troubleshooting potential side effects.
Caption: Troubleshooting decision tree for this compound side effects.
References
- 1. kb.rspca.org.au [kb.rspca.org.au]
- 2. Gonadotropic and ovarian hormone response in dairy cows treated with this compound and estradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Progesterone in Elf5 Activation and Milk Component Synthesis for Cell-Cultured Milk Production in MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the efficacy of Norgestomet ear implants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norgestomet ear implants. The information is designed to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound ear implants?
A1: this compound is a potent synthetic progestin. The ear implant releases this compound, which elevates systemic progestin levels, mimicking the luteal phase of the estrous cycle. This exogenous progestin exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression prevents estrus and ovulation for the duration the implant is in place. Upon removal of the implant, the progestin levels decline rapidly, allowing for a synchronized return to estrus and ovulation.
Q2: What are the typical applications of this compound ear implants in research?
A2: this compound ear implants are primarily used in reproductive biology research for:
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Estrus Synchronization: Synchronizing estrus and ovulation in a group of animals is crucial for experiments requiring specific timing, such as fixed-time artificial insemination (FTAI) or embryo transfer.[1][2]
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Superovulation Protocols: Used as a pretreatment to synchronize the start of a follicular wave before administering gonadotropins for superovulation.
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Control of the Estrous Cycle: Maintaining animals in a controlled luteal state for studies on follicular dynamics, uterine receptivity, or corpus luteum function.[3]
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Pregnancy Prevention: High-dose implants can be used to suppress fertility and prevent pregnancy in experimental settings.[4][5]
Q3: What are the key factors that can influence the efficacy of this compound implants?
A3: Several factors can impact the outcomes of protocols using this compound implants:
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Implant Dosage and Retention: The dose of this compound and whether the implant is retained for the full treatment period are critical.
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Adjunctive Hormone Treatments: The use of other hormones like estradiol, GnRH, eCG, and PGF2α is often essential for controlling follicular waves and timing ovulation precisely.
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Animal's Physiological Status: Factors such as body condition score, nutritional status, postpartum period, and whether the animal is cycling (cyclic) or not (anestrous) can significantly affect the response.
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Implantation Technique: Correct subcutaneous placement is necessary to ensure proper hormone release and to minimize the risk of infection or implant loss.
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Protocol Timing: Strict adherence to the timing of implant removal and subsequent injections or insemination is vital for success.
Troubleshooting Guide
Problem 1: Low or No Estrus Response After Implant Removal
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Q: We removed the this compound implants, but a low percentage of animals are showing signs of estrus. What could be the cause?
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A: Possible Cause 1: Anestrous Condition. The animals may not have been cycling at the start of the protocol, often due to poor nutrition, low body condition, or being in the early postpartum period. Progestin-based protocols can induce cyclicity in some anestrous animals, but the response is not always 100%. The addition of equine chorionic gonadotropin (eCG) at implant removal can often improve estrus response and fertility in these animals.
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A: Possible Cause 2: Implant Loss. A significant percentage of implants may have been lost during the treatment period. It is crucial to check for implant retention partway through the protocol or at the time of removal.
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A: Possible Cause 3: Inadequate Luteolysis. If a functional corpus luteum (CL) is present at the time of implant removal, it will continue to produce progesterone, preventing the animal from returning to estrus. Most protocols include an injection of prostaglandin F2α (PGF2α) or one of its analogs before or at the time of implant removal to ensure CL regression.
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A: Possible Cause 4: "Silent" Ovulation. Some animals, particularly Bos indicus breeds, may ovulate without showing strong behavioral signs of estrus. Timed artificial insemination (TAI) protocols are designed to overcome this issue.
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Problem 2: Poor Synchronization and High Variability in Estrus Onset
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Q: The animals are coming into estrus, but over a wide window of time, defeating the purpose of synchronization. Why is this happening?
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A: Possible Cause 1: Variable Follicular Status. Animals were likely at different stages of their follicular wave when the protocol began. Without a method to synchronize follicular wave emergence, the dominant follicle's maturity at the time of implant removal will vary, leading to a scattered return to estrus. Protocols often include GnRH or an estradiol ester at the beginning to reset follicular development and improve synchrony.
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A: Possible Cause 2: Persistent Follicles. Longer-term progestin treatments without adjunctive hormones can sometimes lead to the development of persistent dominant follicles that ovulate but have compromised fertility. Modifying protocols to control follicular turnover is key.
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A: Possible Cause 3: Inconsistent Implant Removal Time. If implants are removed from the group over several hours or days, the subsequent hormonal cascade will be initiated at different times, leading to a spread-out estrus response.
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Problem 3: Acceptable Estrus Response but Low Pregnancy Rates
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Q: We achieved good estrus synchronization, but the conception/pregnancy rates following AI are unacceptably low. What are the potential reasons?
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A: Possible Cause 1: Suboptimal Ovulation Timing. The timing of AI relative to ovulation is critical. A GnRH injection given 24-48 hours after implant removal can help tighten the synchrony of the LH surge and ovulation, making fixed-time AI more successful.
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A: Possible Cause 2: Poor Oocyte Quality. As mentioned, persistent dominant follicles can result in the ovulation of an aged, less fertile oocyte. Protocols that ensure the ovulation of a young, healthy dominant follicle generally yield better pregnancy rates.
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A: Possible Cause 3: Inadequate Luteal Support. In some cases, the CL that forms after the synchronized ovulation may not produce enough progesterone to support the early embryo. This is less common but can be a factor.
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A: Possible Cause 4: External Factors. Low pregnancy rates can also be due to factors unrelated to the synchronization protocol itself, such as poor AI technique, low-quality semen, or environmental stress.
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Quantitative Data Summaries
Table 1: Effect of this compound Dosage on Pregnancy Prevention in Heifers
| This compound Dose | Experiment 1 Pregnancy Rate (%) | Experiment 2 Pregnancy Rate (%) |
| 0 mg (Control) | 96% | 85% |
| 24 mg | 29% | 36% |
| 36 mg | 6% | 19% |
| 48 mg | 4% | 9% |
| Data synthesized from studies evaluating the efficacy of different this compound implant dosages in preventing pregnancy in heifers exposed to fertile bulls. |
Table 2: Impact of Adjunctive Hormones with this compound-Based Protocols on Pregnancy Rates in Suckled Cows
| Treatment Group | N | Pregnancy Rate (%) |
| Control (this compound only) | 145 | 27.6% |
| GnRH at TAI | 147 | 40.1% |
| eCG at Implant Removal | 153 | 47.7% |
| eCG + GnRH | 154 | 55.7% |
| Data from a study in suckled Nelore cows using a this compound-based TAI protocol. All groups received a this compound implant and estradiol valerate. TAI = Timed Artificial Insemination. |
Experimental Protocols
Protocol: this compound-Based Timed Artificial Insemination (TAI) for Beef Cows
This protocol is a common framework; adjustments may be needed based on animal type (Bos taurus vs. Bos indicus), cycling status, and specific research goals.
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Objective: To synchronize ovulation for fixed-time artificial insemination.
-
Materials:
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This compound ear implants (e.g., 3 mg)
-
Implant applicator
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Estradiol Valerate (EV) or Estradiol Benzoate (EB)
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Prostaglandin F2α (PGF2α) or analog (e.g., d-cloprostenol)
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Equine Chorionic Gonadotropin (eCG)
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Gonadotropin-Releasing Hormone (GnRH)
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Syringes and needles
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Methodology:
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Day 0: Secure the animal in a cattle chute. Subcutaneously insert a 3 mg this compound implant on the convex surface of the ear. Administer an intramuscular (IM) injection containing 3 mg of this compound and 5 mg of Estradiol Valerate. The estradiol injection helps to induce luteolysis and initiate a new follicular wave.
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Day 9: Remove the this compound ear implant by making a small incision near the implant site.
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Day 9 (at implant removal): Administer an IM injection of PGF2α (e.g., 150 µg d-cloprostenol) to ensure regression of any existing corpus luteum. For animals in suboptimal body condition or in postpartum anestrus, administer an IM injection of 400 IU eCG to stimulate follicular growth and enhance fertility.
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Day 11 (54 hours post-implant removal): Administer an IM injection of GnRH (e.g., 100 µg gonadorelin) to trigger a synchronous LH surge and subsequent ovulation.
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Day 11 (concurrent with GnRH): Perform fixed-time artificial insemination.
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Visualizations
Signaling Pathway & Workflow Diagrams
Caption: this compound's negative feedback on the HPG axis to suppress ovulation.
Caption: Experimental workflow for a this compound-based TAI protocol.
Caption: Logical workflow for troubleshooting poor estrus synchronization.
References
- 1. This compound implants synchronize estrus and enhance fertility in beef heifers subsequent to a timed artificial insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of acute treatment with progesterone on the timing and synchrony of ovulation in Bos indicus heifers treated with a this compound implant for 17 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound implants prevent pregnancy in beef heifers on pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Norgestomet implant failure and retention rate studies
Welcome to the technical support center for Norgestomet implants. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this compound implants in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized protocols to help ensure the success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound implant failure or loss?
A1: The most common cause of implant failure and loss is improper administration technique.[1][2] Issues such as poor sanitation at the implantation site, incorrect placement of the implant, or damage to the implant during insertion can lead to complications like infection, abscess formation, and subsequent rejection or loss of the implant.[1][3][4]
Q2: How can I confirm a this compound implant has been placed correctly?
A2: After administration, you should be able to gently palpate the implant under the skin. The implant pellets should feel like they are in a straight line and not bunched up or crushed. The implant should be located in the middle third of the back of the ear, between the skin and the cartilage. Routine checks 15-30 days after administration are recommended to ensure the implant is still in place and to check for any signs of abscesses or rejection.
Q3: What are the signs of an implant site infection or abscess?
A3: Signs of an infection or abscess at the implant site include localized swelling, redness, sensitivity to touch, or the presence of pus. An abscess can prevent the proper absorption of the hormone and may lead to the implant being "walled off" by tissue or physically expelled.
Q4: Can the physiological state of the animal affect the success of a this compound implant protocol?
A4: Yes. For estrus synchronization protocols, the stage of the estrous cycle at the time of implant insertion can influence the outcomes. For example, conception rates in cows treated with Syncro-Mate-B (a this compound-based product) were found to be higher when treatment was initiated in the early part of the estrous cycle (day 11 or earlier). Additionally, the effectiveness of the treatment can be lower in anestrous (non-cycling) postpartum cows compared to those that are actively cycling.
Q5: What should I do if I suspect an implant has been lost?
A5: First, visually inspect and palpate the ear to confirm the absence of the implant. If the implant is missing, the animal will not receive the intended therapeutic effect, which will compromise the experimental protocol. The subject should be noted and potentially removed from the study group, as its hormonal profile will deviate from the treatment plan.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment.
Issue 1: Low Estrus Response or Conception Rates
Low biological response can be a sign of either physiological variability or technical failure. Use the following workflow to diagnose the potential cause.
Issue 2: High Incidence of Implant Site Abscesses or Lost Implants
Physical loss or site infection points directly to issues with the administration process.
| Potential Cause | Recommended Preventative Action | Source |
| Contamination of Implant Site | Cleanse the skin at the implant site thoroughly. If necessary, use a stiff brush to remove mud and manure, then disinfect and dry the ear before implanting. | |
| Contaminated Equipment | Disinfect the implanting needle between each animal using a chlorhexidine solution. Keep all equipment, including trays and guns, clean. | |
| Incorrect Implant Placement | Place the implant subcutaneously in the middle third of the ear, avoiding major blood vessels and cartilage. Do not place it too close to the head. | |
| Crushed or Bunched Pellets | Ensure the needle is fully inserted before depressing the trigger. Use implant guns that automatically withdraw the needle to reduce risk. Palpate after insertion to check for a straight line of pellets. | |
| Animal Tampering/Physical Damage | Avoid placing implants in the same location as previous ear tags or in areas with scar tissue. |
Experimental Protocols
Protocol: Subcutaneous this compound Ear Implant Administration
This protocol synthesizes best practices for maximizing implant retention and efficacy.
Detailed Steps:
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Animal Restraint : Securely restrain the animal using a chute and head gate to ensure safety and prevent movement that could lead to improper placement.
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Site Preparation : The implant should be placed on the back of the ear, in the middle third section. If the ear is dirty, use a brush to remove debris. Scrape, disinfect with a chlorhexidine solution, and dry the area completely before implanting. Improperly cleansed skin is a primary cause of abscesses and subsequent implant loss.
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Implanter Preparation : Use a sharp, sterile needle. Disinfect the needle between animals by wiping it with a sponge soaked in a disinfectant solution. Load the implant cartridge as per the manufacturer's instructions.
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Insertion : Insert the needle subcutaneously (between the skin and cartilage), taking care to avoid major blood vessels. The needle should be directed towards the head.
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Deposition : Fully depress the trigger to deposit the implant pellets as you smoothly withdraw the needle. Some devices automatically retract the needle, which can help prevent crushing the pellets.
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Verification : Gently run your finger over the implant to ensure all pellets are present and in a straight line. Pinch the needle hole closed for a few seconds to help prevent the implant from backing out.
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Monitoring : Routinely check animals 15-30 days post-implantation to monitor for signs of infection, abscess, or implant loss.
References
Technical Support Center: Managing Variable Follicular Response to Norgestomet Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Norgestomet-based protocols for estrus synchronization and ovulation control.
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of this compound protocols, leading to variable follicular responses.
Issue 1: Poor Estrus Response Following this compound Implant Removal
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Question: We've completed a this compound-based synchronization protocol, but a low percentage of animals are displaying estrus. What are the potential causes and solutions?
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Answer: A poor estrus response can be attributed to several factors. Firstly, the presence of a functional corpus luteum (CL) at the time of implant removal can suppress estrus. Ensure that a luteolytic agent, such as Prostaglandin F2α (PGF2α), is administered prior to or at the time of this compound removal to ensure CL regression. Secondly, the body condition score (BCS) of the animals is critical; animals with a low BCS may not have sufficient energy reserves to initiate cyclicity.[1][2][3][4][5] It is recommended to assess and manage the nutritional status of animals to ensure they are in adequate body condition before starting the protocol. Lastly, the presence of a persistent dominant follicle at the end of the treatment can lead to anovulation or delayed estrus. Incorporating GnRH at the beginning of the protocol can help synchronize follicular wave emergence and prevent the development of persistent follicles.
Issue 2: High Variability in the Timing of Ovulation
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Question: Our timed artificial insemination (TAI) protocol following this compound treatment has yielded low pregnancy rates. We suspect high variability in the timing of ovulation. How can we improve ovulation synchrony?
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Answer: Precise synchronization of ovulation is crucial for the success of TAI protocols. The stage of the estrous cycle at the initiation of the this compound treatment can influence the timing of ovulation. Protocols that initiate follicular wave emergence, for example through the use of GnRH at the start, can lead to a more synchronous ovulation. Additionally, the use of a GnRH injection at the time of TAI can improve the synchrony of ovulation. The duration of the this compound treatment can also play a role; shorter progestin exposure protocols may result in a tighter synchrony of estrus and ovulation.
Issue 3: Low Pregnancy Rates Despite Good Estrus Response
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Question: We are observing a good estrus response after our this compound protocol, but the resulting pregnancy rates are disappointingly low. What could be the underlying reasons?
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Answer: Low pregnancy rates despite a good estrus response can be due to several factors impacting oocyte quality and uterine environment. The prolonged dominance of a follicle, which can occur with some progestin-based protocols, may compromise oocyte viability. Modifying the protocol to ensure the ovulation of a young, healthy dominant follicle is key. This can be achieved by incorporating GnRH to initiate a new follicular wave. Furthermore, suboptimal progesterone concentrations during the luteal phase following ovulation can lead to early embryonic mortality. The nutritional status of the animals, particularly energy balance and specific micronutrients, can significantly impact fertility. Ensure a balanced diet to support both follicular development and the establishment of pregnancy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in controlling the estrous cycle?
A1: this compound is a potent synthetic progestogen. Its primary mechanism of action is to mimic the effects of progesterone, the hormone that dominates the luteal phase of the estrous cycle. By maintaining high circulating levels of a progestin, this compound suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This suppression prevents follicular maturation, estrus, and ovulation. When the this compound implant is removed, the progestin levels decline rapidly, allowing for a synchronized GnRH/LH surge, which triggers follicular development, estrus, and ovulation in a predictable manner.
Q2: What is the role of equine Chorionic Gonadotropin (eCG) in this compound protocols?
A2: Equine Chorionic Gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), is often used in conjunction with this compound protocols, particularly in anestrous or postpartum animals. eCG has both FSH-like and LH-like activity. It is administered at or near the time of this compound implant removal to stimulate follicular growth and development, leading to a higher ovulation rate and improved fertility. The FSH-like activity of eCG promotes the growth of ovarian follicles, while its LH-like activity helps to induce ovulation.
Q3: How does Body Condition Score (BCS) influence the success of this compound protocols?
A3: Body Condition Score (BCS) is a critical factor determining the success of any estrus synchronization protocol, including those using this compound. Animals with a low BCS often have compromised reproductive function due to negative energy balance. This can lead to a failure to cycle (anestrus), a poor response to hormonal treatments, and reduced conception rates. Conversely, animals with an excessively high BCS can also experience fertility issues. Therefore, it is crucial to manage the nutritional program to ensure animals are at an optimal BCS (generally 2.5-3.5 on a 5-point scale for cattle) before initiating a this compound protocol.
Q4: Can this compound protocols be used in anestrous animals?
A4: Yes, this compound-based protocols are effective in inducing cyclicity in anestrous (non-cycling) animals. The progestin treatment mimics the luteal phase, and upon its withdrawal, the resulting hormonal cascade can initiate follicular development and ovulation. The inclusion of eCG at the end of the this compound treatment is particularly beneficial in anestrous animals as it provides an additional stimulus for follicular growth.
Q5: What are the key differences between a short-term and a long-term this compound protocol?
A5: The duration of this compound treatment can vary, leading to different physiological responses.
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Long-term protocols (e.g., 9-14 days): These protocols are effective at ensuring the regression of the corpus luteum by the end of the treatment period, often eliminating the need for a second PGF2α injection. However, they can sometimes lead to the development of persistent follicles with compromised oocyte quality.
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Short-term protocols (e.g., 5-7 days): These protocols are designed to minimize the period of progestin dominance, which can result in the ovulation of a younger, more fertile follicle. They often require a PGF2α injection at or near the end of the treatment to ensure luteolysis.
Data Presentation
Table 1: Effect of this compound-Based Protocols on Pregnancy Rates in Cattle
| Protocol | Animal Type | Pregnancy Rate (%) | Reference |
| This compound + PGF2α + eCG | Dairy Cows | 15 | |
| This compound + EB | Beef Cows | Not specified | |
| This compound + GnRH + PGF2α | Suckled Beef Cows | 53 | |
| This compound + eCG | Anestrous Buffaloes | Higher than control | |
| This compound Ear Implant | Anestrous Crossbred Cows | 50 (at induced estrus) |
Table 2: Follicular Dynamics in Response to this compound and Adjunctive Treatments
| Treatment | Parameter | Value | Reference |
| This compound + eCG | Growth rate of largest follicle | 1.53 ± 0.1 mm/d | |
| No eCG | Growth rate of largest follicle | 0.48 ± 0.1 mm/d | |
| This compound + eCG | Diameter of largest follicle at TAI | 11.4 ± 0.6 mm | |
| No eCG | Diameter of largest follicle at TAI | 9.3 ± 0.7 mm | |
| This compound | Persistent preovulatory follicle size | 19.5 ± 0.9 mm | |
| Control | Normal preovulatory follicle size | 13.6 ± 0.4 mm |
Experimental Protocols
Protocol 1: this compound-eCG Based Timed Artificial Insemination (TAI) for Anestrous Cows
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Objective: To induce fertile estrus and ovulation in anestrous cows for TAI.
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Methodology:
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Day 0: Insert a this compound ear implant (3 mg) subcutaneously. Administer an intramuscular injection of 3 mg this compound and 5 mg estradiol valerate.
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Day 9: Remove the this compound ear implant. Administer an intramuscular injection of 400 IU of eCG.
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Day 11 (54 hours post-implant removal): Perform timed artificial insemination. An optional injection of GnRH (100 µg gonadorelin) can be given at the time of TAI to improve ovulation synchrony.
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Protocol 2: this compound-GnRH Based Protocol for Synchronizing Follicular Waves
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Objective: To synchronize follicular wave emergence and improve the fertility of the ovulatory follicle.
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Methodology:
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Day -7: Administer an intramuscular injection of GnRH. Insert a this compound ear implant.
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Day 0: Administer an intramuscular injection of PGF2α. Remove the this compound implant.
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Estrus Detection and AI: Observe for estrus and perform artificial insemination 12 hours after detection.
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Optional Timed AI: Alternatively, a second GnRH injection can be given 48 hours after PGF2α, followed by TAI 16 hours later.
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Mandatory Visualization
Caption: Workflow for a this compound-eCG based TAI protocol.
Caption: Simplified signaling pathway of ovarian function.
Caption: Troubleshooting flowchart for low pregnancy rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Van Veterinary Journal » Submission » Effect of Body Condition Score on Estrus-Ovulation Synchronization and Pregnancy in Cows and Heifers [dergipark.org.tr]
- 4. Body Condition Score and health affect dairy cow stability and performance | Dellait [dellait.com]
- 5. Body Condition Score Still Important for Reproduction - Bovine Vet [bovinevetonline.com]
Technical Support Center: The Impact of Norgestomet on Uterine Environment and Fertility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Norgestomet in studies of the uterine environment and fertility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the uterus?
A1: this compound is a potent synthetic progestin that functions as an agonist for the progesterone receptor (PR).[1][2] Its biological effects in the uterus are primarily mediated through binding to nuclear progesterone receptors (PGRs), mimicking the actions of endogenous progesterone.[1] Studies have shown that this compound competes more effectively for progesterone receptor binding sites in the bovine uterine endometrium than progesterone itself.[1] This interaction with PGRs initiates downstream signaling cascades that regulate gene expression and cellular function within the endometrium, ultimately influencing uterine receptivity and fertility.
Q2: How does this compound administration impact endometrial gene expression?
A2: this compound, by activating progesterone receptors, significantly alters the endometrial transcriptome. This leads to changes in the expression of genes crucial for uterine receptivity and embryo development. Progesterone signaling, which this compound mimics, is known to down-regulate the expression of its own receptor (PGR) and the estrogen receptor alpha (ESR1) in the endometrial epithelium. This down-regulation is a critical step in preparing the uterus for implantation. Furthermore, progestins influence the expression of a wide array of genes involved in cell growth and proliferation, angiogenesis, metabolism, and immune response, thereby modulating the uterine environment to support a potential pregnancy. Altered endometrial gene expression due to fluctuating progesterone levels has been associated with the uterus's capacity to support conceptus development.[3]
Q3: Can this compound be used to improve fertility in animals with certain reproductive challenges?
A3: Yes, this compound-based protocols are frequently used to synchronize estrus and ovulation, which can improve the success of timed artificial insemination (AI) programs. These protocols can help induce cyclicity in anestrous animals, leading to a greater percentage of females having the opportunity to become pregnant early in the breeding season.
Q4: What are the expected effects of this compound on uterine fluid composition?
A4: Progesterone, and by extension this compound, alters the composition of uterine luminal fluid (histotroph), which is essential for nourishing the early embryo. Progesterone supplementation has been shown to alter the lipidomic profile of bovine uterine fluid, particularly increasing the total lipid content around the time of conceptus elongation. It also affects the abundance of various metabolites, including nucleotides, vitamins, and amino acids, in the uterine fluid. These changes are thought to create a more supportive microenvironment for embryonic development.
Troubleshooting Guides
Issue 1: Low or Inconsistent Estrus Response Following this compound-Based Synchronization
Possible Causes:
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Improper Implant Placement or Loss: The this compound implant may not have been inserted correctly subcutaneously, or it may have been lost prematurely, leading to suboptimal progestin levels.
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Animal's Physiological Status: Animals that are in poor body condition, have recently calved, or are prepubertal may not respond as robustly to the synchronization protocol.
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Incorrect Hormone Administration: The timing or dosage of accompanying hormones in the protocol (e.g., estradiol, PGF2α) may have been incorrect.
Solutions:
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Verify Implant Placement: Ensure proper subcutaneous placement of the implant, typically on the ear. Monitor animals for any signs of implant loss.
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Assess Animal Health: Only include healthy animals with adequate body condition scores in synchronization programs. For postpartum cows, ensure they are a sufficient number of days postpartum.
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Adherence to Protocol: Strictly follow the recommended timings and dosages for all hormonal treatments within the chosen synchronization protocol.
Issue 2: Suboptimal Pregnancy Rates Despite Successful Estrus Synchronization
Possible Causes:
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Altered Uterine Environment: While estrus is synchronized, the underlying uterine environment may not be optimally receptive to the embryo. This can be due to subtle alterations in endometrial gene expression or uterine fluid composition.
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Oocyte and Embryo Quality: The hormonal manipulations, in some instances, may affect follicular development and subsequent oocyte quality, leading to reduced embryo viability.
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Semen Quality and AI Technique: Poor quality semen or improper artificial insemination technique can lead to fertilization failure.
Solutions:
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Optimize Uterine Receptivity: Consider modifications to the protocol, such as altering the duration of progestin treatment or the timing of other hormone injections, to better mimic natural physiological conditions.
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Evaluate Follicular Dynamics: Use ultrasonography to monitor follicular growth and ovulation in a subset of animals to ensure the protocol is inducing ovulation of a healthy, dominant follicle.
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Ensure High-Quality Semen and AI Practices: Use semen from reputable sources and ensure that AI is performed by a skilled technician.
Issue 3: Unexpected or Conflicting Endometrial Gene Expression Results
Possible Causes:
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Timing of Biopsy: The timing of endometrial biopsy is critical, as gene expression profiles change rapidly throughout the estrous cycle. A slight deviation in the timing of sample collection can lead to significant variations in results.
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Individual Animal Variation: There can be considerable biological variation between individual animals in their response to hormonal treatments.
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Contamination of Biopsy Sample: Contamination with myometrium or blood during the biopsy procedure can alter the gene expression profile.
Solutions:
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Standardize Biopsy Timing: Precisely time the endometrial biopsy relative to the removal of the this compound implant and the expected time of ovulation.
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Increase Sample Size: Use a sufficient number of animals in each experimental group to account for individual biological variation.
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Careful Sample Collection and Processing: Employ meticulous technique during endometrial biopsy to obtain a pure sample of the endometrium. Immediately process or properly store the tissue to preserve RNA integrity.
Issue 4: Development of Ovarian Cysts
Possible Causes:
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Hormonal Imbalance: The specific hormonal milieu created by the synchronization protocol can sometimes lead to the development of follicular cysts, which are anovulatory follicular structures.
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Animal Predisposition: Some animals may be more prone to developing cystic ovarian disease.
Solutions:
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Protocol Modification: If cystic follicles are a recurring issue, consider altering the synchronization protocol. The use of a GnRH injection can help to luteinize follicular cysts.
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Veterinary Examination: Have a veterinarian examine animals with suspected ovarian cysts to confirm the diagnosis and recommend an appropriate therapeutic strategy.
Data Presentation
Table 1: Effect of this compound-Based Synchronization Protocols on Fertility in Cattle
| Treatment Group | Number of Animals | Estrus Response Rate (%) | Pregnancy Rate (%) | Reference |
| This compound + Estradiol Valerate | 28 | 67.8 | 82.1 | |
| This compound + Estradiol Valerate + eCG | 28 | 75.0 | 67.8 | |
| Cloprostenol (2 doses) | 25 | 44.0 | 52.0 | |
| This compound-based FTET (G-C) | 100 | - | 42.0 | |
| This compound-based FTET (G-EB) | 100 | - | 42.0 | |
| This compound-based FTET (G-EC) | 100 | - | 59.0 |
FTET: Fixed-Time Embryo Transfer. G-C, G-EB, and G-EC represent different variations of the this compound-based protocol.
Table 2: Dose-Dependent Effects of this compound Implants on Estrus Suppression in Beef Cows
| This compound Dose (mg) | Number of Cows | Estrus Suppression Rate (%) |
| 2 | 8 | 62.5 |
| 4 | 7 | 100 |
| 6 | 6 | 100 |
Data adapted from a study where implants were inserted on day 15 of the estrous cycle and removed 9 days later.
Experimental Protocols
Protocol 1: Endometrial Biopsy in Cattle
This protocol describes a common method for obtaining endometrial tissue for histological or molecular analysis.
Materials:
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Hauptner equine endometrial biopsy instrument
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Protective sheath for the biopsy instrument
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Lubricant
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Disinfectant for perineal cleaning
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Sample collection tubes with appropriate storage medium (e.g., RNAlater for gene expression analysis, formalin for histology)
Procedure:
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Restrain the cow in a chute.
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Thoroughly clean the perineal area to minimize contamination.
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Place the biopsy instrument inside the protective sheath and lubricate the sheath.
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Introduce the sheathed instrument into the vagina.
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With one hand in the rectum, guide the instrument through the cervix into the uterine body.
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Once in the uterus, rupture the protective sheath and advance the instrument into one of the uterine horns.
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Use the hand in the rectum to gently press the uterine wall into the open jaws of the biopsy instrument.
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Close the jaws to collect the endometrial sample and then withdraw the instrument.
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Immediately place the collected tissue into the appropriate collection tube for subsequent analysis.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Endometrial Gene Expression
This protocol outlines the general steps for analyzing the expression of specific genes in endometrial biopsy samples.
Materials:
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RNA extraction kit
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DNase I
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Reverse transcription kit
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qPCR master mix with a fluorescent dye (e.g., SYBR Green)
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Gene-specific primers
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qPCR instrument
Procedure:
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RNA Extraction: Extract total RNA from the endometrial biopsy sample using a commercial RNA extraction kit according to the manufacturer's instructions.
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DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
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RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or similar instrument.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
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qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.
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Data Analysis: Analyze the qPCR data to determine the relative expression of the target genes. This is typically done using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stably expressed reference gene.
Mandatory Visualizations
Caption: this compound signaling pathway in uterine endometrial cells.
Caption: Experimental workflow for studying this compound's effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Research|Progestin for Veterinary Studies [benchchem.com]
- 3. Changes in the endometrial transcriptome during the bovine estrous cycle: effect of low circulating progesterone and consequences for conceptus elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Norgestomet Resistance in Livestock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with norgestomet-based protocols in livestock.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in estrus synchronization?
A1: this compound is a synthetic progestin, a substance that mimics the action of the natural hormone progesterone.[1] It is used in veterinary medicine to control the estrous cycle and ovulation in livestock, particularly cattle.[1] this compound works by binding to progesterone receptors in the hypothalamus and pituitary gland, which suppresses the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), preventing estrus and ovulation. When the this compound implant is removed, the sudden drop in progestin levels allows for a synchronized return to estrus and ovulation.
Q2: What are the common components of a this compound-based estrus synchronization protocol?
A2: this compound is often used in combination with other hormones to improve the synchrony of ovulation. A typical protocol, such as Syncro-Mate B® or Crestar®, involves:
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An ear implant containing this compound.
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An injection of this compound and estradiol valerate at the time of implant insertion. The estradiol valerate helps to suppress follicular growth and induce the regression of any existing corpus luteum (CL).
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The implant is left in place for 7 to 9 days.[2]
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An injection of a prostaglandin, such as PGF2α or its analogues (e.g., cloprostenol), is often given 24 to 48 hours before or at the time of implant removal to ensure complete regression of the CL.[3][4]
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Some protocols may also include an injection of equine chorionic gonadotropin (eCG) at implant removal to stimulate follicular development and ovulation, particularly in animals with low body condition or during the non-breeding season.
Q3: What is meant by "this compound resistance"?
A3: "this compound resistance" is not a formally defined pharmacological term in the same way as antibiotic or anthelmintic resistance. In the context of estrus synchronization, it refers to the failure of a this compound-based protocol to achieve the desired outcome, which can manifest as:
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Poor estrus response: A low percentage of treated animals displaying standing heat.
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Poor synchrony of estrus: Estrus occurring over a wide window of time rather than a tight, predictable period.
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Low conception or pregnancy rates following artificial insemination (AI).
This "resistance" is typically due to a variety of physiological, management, or genetic factors rather than a change in the this compound molecule's efficacy itself.
Q4: Can genetic variations in progesterone receptors affect the outcome of synchronization protocols?
A4: Yes, genetic variations in the progesterone receptor (PGR) gene can influence fertility traits in cattle. Studies have identified single nucleotide polymorphisms (SNPs) in the PGR gene that are associated with differences in fertilization and embryonic survival rates. For example, one study found that oocytes from cows with a specific genotype (CC) in intron 3 of the PGR gene had lower fertilization rates compared to other genotypes (GC and GG). This suggests that an animal's genetic makeup could contribute to a suboptimal response to progestin-based treatments like this compound.
Troubleshooting Guides
Guide 1: Poor Estrus Response or Synchrony
This guide will help you troubleshoot a scenario where a low percentage of animals display estrus after a this compound protocol, or the timing of estrus is highly variable.
Caption: Troubleshooting workflow for poor estrus response.
Troubleshooting Steps:
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Review Protocol Adherence:
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Question: Was the protocol followed exactly as prescribed?
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Action: Double-check records for dates and times of implant insertion/removal and all hormone injections. Even minor deviations in timing can disrupt synchronization.
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Evaluate Hormone Handling and Administration:
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Question: Were the hormones stored and handled correctly? Was the administration technique correct?
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Action: Ensure that all hormonal products were stored at the recommended temperature and were not expired. Confirm that implants were placed correctly subcutaneously in the ear and that injections were given at the correct dose and route (intramuscularly).
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Assess Animal-Related Factors:
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Body Condition Score (BCS):
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Question: What is the average BCS of the herd?
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Action: A low BCS is a significant factor in synchronization failure. Cows with a BCS below 5 (on a 9-point scale) are less likely to be cycling and respond to synchronization protocols.
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Nutritional Status:
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Question: Is the current nutritional plane adequate?
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Action: Animals should be on a positive energy balance leading up to and during the synchronization period. Deficiencies in energy, protein, or minerals can impair reproductive function.
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Postpartum Interval:
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Question: How many days postpartum are the cows?
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Action: Cows that are less than 50 days postpartum may not have resumed normal estrous cycles and will not respond well to synchronization.
-
-
Health Status:
-
Question: Is there any underlying disease in the herd?
-
Action: Metabolic diseases or other health issues can negatively impact fertility and response to hormonal treatments.
-
-
-
Implement Corrective Actions:
-
For future synchronizations:
-
Ensure a minimum BCS of 5 before starting a synchronization protocol.
-
Implement a feeding strategy to ensure a positive plane of nutrition.
-
Allow for an adequate voluntary waiting period postpartum.
-
-
For the current breeding season:
-
Consider using a "clean-up" bull for animals that did not synchronize.
-
For anestrous animals, especially those with a low BCS, it may be more effective to delay breeding.
-
In herds with a high proportion of anestrous cows, consider modifying the protocol to include eCG at implant removal to stimulate follicular development.
-
-
Guide 2: Low Conception/Pregnancy Rates Despite Good Estrus Response
This guide addresses the situation where animals show estrus at the appropriate time, but pregnancy rates following AI are disappointing.
Caption: Troubleshooting workflow for low conception rates.
Troubleshooting Steps:
-
Evaluate Heat Detection and AI Timing:
-
Question: Was heat detection accurate and was AI performed at the correct time relative to the onset of estrus?
-
Action: Inaccurate heat detection is a major cause of low pregnancy rates. If using visual observation, ensure staff are well-trained. For fixed-time AI (FTAI) protocols, verify that the insemination was performed within the recommended window.
-
-
Assess Semen Quality and Handling:
-
Question: Was the semen handled and thawed correctly? Is the semen of high quality?
-
Action: Review your semen handling procedures, from the liquid nitrogen tank to the cow. Ensure that thawing protocols are followed precisely. If there are doubts about semen quality, have a sample evaluated or use semen from a different, reputable source.
-
-
Review AI Technique:
-
Question: Is the AI technician proficient?
-
Action: Improper AI technique, such as incorrect placement of the semen in the uterus, can significantly reduce conception rates. Consider a refresher course for the technician or use a different, experienced technician.
-
-
Consider Animal Health:
-
Question: Are there any underlying reproductive health issues in the herd?
-
Action: Subclinical uterine infections or other reproductive tract abnormalities can prevent pregnancy. Consult with a veterinarian to rule out these issues.
-
-
Genetic Factors:
-
Question: Are there known genetic predispositions to lower fertility in the herd?
-
Action: As mentioned, variations in the progesterone receptor gene can affect fertility. While not immediately actionable in the current breeding season, this is a long-term consideration for herd genetics.
-
Data Presentation
Table 1: Effect of Body Condition Score (BCS) on Estrus Response and Pregnancy Rates in Synchronized Beef Cows
| Body Condition Score (1-9 scale) | Estrus Expression Rate (%) | Fixed-Time AI Pregnancy Rate (%) | Breeding Season Pregnancy Rate (%) |
| 3 | 41.8 | 36.7 | 74.7 |
| 4 | 40.5 | 47.4 | 78.2 |
| 5 | 50.5 | 51.8 | 86.4 |
| 6 | 53.0 | 52.9 | 90.2 |
| 7 | 56.4 | 50.9 | 89.9 |
| 8 | 40.4 | 44.9 | 87.9 |
| Data synthesized from a retrospective study on 5510 beef cows synchronized with progesterone-based protocols. |
Table 2: Influence of this compound Dose on Pregnancy Rates in Beef Heifers
| This compound Implant Dose (mg) | Pregnancy Rate (%) - Experiment 1 | Pregnancy Rate (%) - Experiment 2 |
| 0 (Control) | 96 | 85 |
| 24 | 29 | 36 |
| 36 | 6 | 19 |
| 48 | 4 | 9 |
| Data from a study evaluating the efficacy of erodible this compound implants for preventing pregnancy in postpubertal heifers. |
Experimental Protocols
Protocol 1: Western Blot for Progesterone Receptor (PGR) in Bovine Endometrium
Objective: To determine the relative abundance of progesterone receptor protein in bovine endometrial tissue samples.
Materials:
-
Endometrial tissue biopsies
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine/SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody against bovine PGR
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Sample Preparation:
-
Homogenize frozen endometrial tissue (~100 mg) in ice-cold lysis buffer.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PGR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the relative abundance of PGR, normalizing to a loading control like β-actin.
-
Caption: Western Blot experimental workflow.
Protocol 2: Immunohistochemistry (IHC) for Progesterone Receptor (PGR) in Bovine Uterus
Objective: To visualize the localization of progesterone receptor protein within the different cell types of the bovine endometrium.
Materials:
-
Formalin-fixed, paraffin-embedded uterine tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against bovine PGR
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a water bath, pressure cooker, or microwave. The exact time and temperature will depend on the antibody and equipment used.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating slides in hydrogen peroxide solution for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific binding by incubating with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-PGR antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with streptavidin-HRP complex for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Visualization and Counterstaining:
-
Apply DAB chromogen solution and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Caption: Immunohistochemistry experimental workflow.
Signaling Pathways
Progesterone Receptor Signaling in Bovine Endometrium
Progesterone exerts its effects on the bovine endometrium through both genomic and non-genomic pathways.
Genomic Pathway:
-
Binding: Progesterone (P4) diffuses across the cell membrane and binds to the nuclear progesterone receptor (PGR).
-
Dimerization and Translocation: Upon binding, the PGR undergoes a conformational change, dimerizes, and translocates to the nucleus.
-
DNA Binding: The PGR dimer binds to specific DNA sequences called progesterone response elements (PREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound PGR recruits a complex of co-activators or co-repressors.
-
Gene Transcription: This complex modulates the transcription of target genes, leading to changes in protein synthesis that alter the function of the endometrial cells. For example, progesterone generally down-regulates the expression of the estrogen receptor (ESR1) and the oxytocin receptor (OXTR) in the endometrium.
Non-Genomic Pathway:
Progesterone can also elicit rapid effects through membrane-bound progesterone receptors (mPRs). This pathway does not directly involve gene transcription.
-
Membrane Receptor Binding: Progesterone binds to mPRs on the surface of endometrial cells.
-
Second Messenger Activation: This binding activates intracellular second messenger systems, such as cyclic AMP (cAMP).
-
Cellular Response: The activation of these signaling cascades leads to rapid cellular responses, such as changes in ion channel activity or enzyme activation. For instance, progesterone can inhibit oxytocin-stimulated PGF2α secretion from endometrial cells through a non-genomic mechanism.
Caption: Progesterone receptor signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synchronization of estrus in beef cattle with this compound and estradiol valerate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound implants synchronize estrus and enhance fertility in beef heifers subsequent to a timed artificial insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norgestomet Protocols for Anestrous Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Norgestomet-based protocols for estrus synchronization in anestrous animals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to induce estrus in anestrous animals?
This compound is a potent synthetic progestogen. In anestrous animals, which are not cycling and showing signs of heat, a this compound implant releases the hormone systemically, mimicking the luteal phase of the estrous cycle. This progesterone simulation primes the hypothalamic-pituitary-gonadal (HPG) axis. Upon removal of the implant, the abrupt drop in progesterone levels triggers a surge of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, leading to a subsequent surge in Luteinizing Hormone (LH) from the pituitary gland, which ultimately induces follicular development, estrus (heat), and ovulation.
Q2: What are the most common species in which this compound protocols are used for inducing estrus?
This compound protocols are widely used in various livestock species to manage reproduction, particularly for out-of-season breeding and in animals that are not cycling (anestrous). The most common species include:
-
Cattle (Beef and Dairy): Especially in postpartum anestrous cows.[1][2][3]
-
Goats (Does): To induce estrus during the non-breeding season.
Q3: Can this compound implants be reused?
While some studies have explored the reuse of progestogen-based devices, it is generally not recommended for commercial this compound implants in a research or clinical setting. The rate of hormone release may decrease with subsequent uses, leading to inconsistent results and reduced efficacy of the synchronization protocol. For optimal and predictable outcomes, it is best to use a new implant for each animal.
Q4: What are the expected outcomes in terms of estrus response and pregnancy rates when using this compound protocols in anestrous animals?
Estrus response and pregnancy rates can vary significantly depending on the species, breed, nutritional status, body condition score, and the specific protocol used (e.g., co-administration of other hormones like eCG/PMSG or GnRH). The following table summarizes typical outcomes based on published data.
Data Presentation: this compound Protocol Outcomes in Anestrous Animals
| Species | Protocol Details | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | Reference |
| Cattle (Anestrous Zebu) | 10-day this compound implant + initial injection of this compound & Estradiol Valerate + 500 IU eCG at implant removal. | Heifers: 97%, Cows: 81% | Heifers: 73.7%, Cows: 62.9% (Overall) | |
| Cattle (Anestrous Suckled Nelore) | 9-day this compound implant + initial this compound & Estradiol Valerate + 400 IU eCG at removal + GnRH at TAI. | Not explicitly stated, but ovulation rate was 80.8% with eCG. | 55.7% | |
| Sheep (Anestrous Ewes) | 7 or 9-day this compound implant + 400 IU PMSG & 200 IU hCG at implant removal. | Not explicitly stated, but synchronized pregnancy rate was 44.3%. | 44.3% (Synchronized) | |
| Sheep (Anestrous Ewes) | Short-term (duration not specified) 1mg this compound implant protocol. | 92.85% | 57.14% | |
| Sheep (Fat-tailed Ewes, out-of-season) | 9-day this compound implant + 500 IU PMSG at implant removal. | Not explicitly stated. | 72% | |
| Goats (Anestrous Dairy Does) | 11-day this compound implant + Cloprostenol & 500 IU PMSG 24h before implant removal. | 91-100% | 27-67% (Varies by herd) |
Troubleshooting Guide
Issue 1: Low Estrus Response Rate Following this compound Protocol
-
Potential Cause: Incorrect implant placement or high rate of implant loss.
-
Troubleshooting:
-
Ensure implants are placed subcutaneously in the middle third of the back of the ear to minimize movement and potential loss.
-
Use proper sanitation during implantation to prevent infection and abscess formation, which can lead to implant loss.
-
Regularly check for implant retention during the treatment period.
-
-
-
Potential Cause: Inadequate nutritional status or low body condition score (BCS) of the animals.
-
Troubleshooting:
-
Animals should be on a positive energy balance before and during the synchronization protocol.
-
Ensure animals meet the minimum recommended BCS for their species and breed before initiating treatment. For beef cattle, a minimum BCS of 5 (on a 9-point scale) is recommended.
-
-
-
Potential Cause: Deep anestrus, particularly in animals far into the non-breeding season.
-
Troubleshooting:
-
Consider the addition of gonadotropins like eCG (equine chorionic gonadotropin) or PMSG (pregnant mare serum gonadotropin) at the time of implant removal to stimulate follicular development and enhance the ovulatory response. The dose of eCG may need to be adjusted based on season, breed, and age.
-
-
Issue 2: High Variability in the Onset of Estrus
-
Potential Cause: Natural variation in follicular wave status at the start of the protocol.
-
Troubleshooting:
-
Protocols that include an initial injection of GnRH or a combination of this compound and estradiol valerate at the start can help to synchronize follicular wave emergence, leading to a tighter synchrony of estrus.
-
-
-
Potential Cause: Inconsistent absorption of this compound from the implant.
-
Troubleshooting:
-
Ensure proper implant placement as previously described. Avoid areas with significant muscle movement.
-
Use new, unexpired implants for each animal to ensure consistent hormone delivery.
-
-
Issue 3: Low Pregnancy Rates Despite Good Estrus Response
-
Potential Cause: Poor timing of artificial insemination (AI).
-
Troubleshooting:
-
Fixed-time AI (FTAI) protocols should be strictly followed.
-
When breeding based on observed estrus, ensure accurate heat detection and inseminate at the appropriate time relative to the onset of standing heat.
-
-
-
Potential Cause: Ovulation failure or poor oocyte quality.
-
Troubleshooting:
-
The addition of GnRH at the time of AI can help to ensure a properly timed LH surge and ovulation, particularly in FTAI protocols.
-
Evaluate the nutritional program, as deficiencies can impact oocyte quality.
-
-
-
Potential Cause: Semen quality or inseminator technique issues.
-
Troubleshooting:
-
Ensure semen is handled and thawed correctly.
-
Verify the proficiency of the AI technician.
-
-
Experimental Protocols & Workflows
Standard this compound-eCG Protocol for Anestrous Ewes (Out-of-Season)
This protocol is designed to induce a fertile estrus in ewes during the non-breeding season.
Methodology:
-
Day 0: Insert a this compound implant (e.g., 3 mg) subcutaneously on the back of the ear.
-
Day 7-9: The implant remains in place for a period of 7 to 9 days.
-
Day 7-9 (at implant removal): Remove the this compound implant. At the time of removal, administer an intramuscular injection of PMSG (e.g., 400 IU) and hCG (e.g., 200 IU) to stimulate follicular growth and ovulation.
-
Estrus Detection & Breeding: Introduce rams 24 hours after implant removal and observe for signs of estrus. Ewes are expected to show estrus within 24-72 hours.
Caption: Workflow for a this compound-PMSG/hCG protocol in anestrous ewes.
Troubleshooting Logic for Low Estrus Response
This diagram outlines a decision-making process for troubleshooting a poor estrus response in a herd after implementing a this compound protocol.
References
- 1. Hormonal Control of Estrus in Cattle - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasma progesterone profiles and fertility status of anestrus Zebu cattle treated with this compound-estradiol-eCG regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Norgestomet and Other Synthetic Progestins for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Norgestomet with other key synthetic progestins, focusing on their receptor binding profiles, mechanisms of action, and in vivo efficacy. The information is intended to support researchers and professionals in drug development in making informed decisions. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to this compound and Other Synthetic Progestins
This compound is a synthetic progestin primarily used in veterinary medicine for the synchronization of estrus in cattle.[1] Like other progestins, its biological effects are mediated through interaction with steroid hormone receptors, principally the progesterone receptor (PR). Synthetic progestins are designed to mimic the actions of endogenous progesterone and are utilized in a wide range of applications, from contraception in humans to reproductive management in livestock. This guide will compare this compound with other notable synthetic progestins, including Levonorgestrel (a potent second-generation progestin), Melengestrol Acetate (MGA), and Medroxyprogesterone Acetate (MPA), which are also used in veterinary and human medicine.
Comparative Receptor Binding Affinity
The biological activity of a synthetic progestin is largely determined by its binding affinity and specificity for various steroid hormone receptors. The following tables summarize the relative binding affinities (RBA) of this compound and other selected progestins for the progesterone receptor (PR) and androgen receptor (AR).
Table 1: Relative Binding Affinity for the Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (RBA) vs. Progesterone (%) | Species/Tissue Source | Reference(s) |
| Progesterone | 100 | Rabbit Uterus | Present study |
| This compound | 125 | Bovine Endometrium | [2] |
| Levonorgestrel (LNG) | 125 - 143 | Rabbit & Human Uterus | [3] |
| 3-keto-desogestrel | ~900 | Rabbit Uterus | [3] |
| Gestodene | ~900 | Rabbit Uterus | [3] |
| Norelgestromin (17-deacetyl norgestimate) | Similar to Progesterone | Rabbit Uterus |
Table 2: Relative Binding Affinity for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT) (%) | Species/Tissue Source | Reference(s) |
| Dihydrotestosterone (DHT) | 100 | Rat Prostate | |
| This compound | 0.3 - 2.5 | Rat Prostate | |
| Progesterone | 0.3 - 2.5 | Rat Prostate | |
| Levonorgestrel (LNG) | 11.8 - 22.0 | Rat Prostate | |
| 3-keto-desogestrel | 11.8 - 22.0 | Rat Prostate | |
| Gestodene | 11.8 - 22.0 | Rat Prostate | |
| Norelgestromin (17-deacetyl norgestimate) | 1.3 | Rat Prostate |
Mechanism of Action and Signaling Pathways
Synthetic progestins exert their effects primarily through binding to and activating the progesterone receptor. The activation of PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the progestin to the PR in the cytoplasm, leading to a conformational change in the receptor, its dimerization, and translocation into the nucleus. Inside the nucleus, the progestin-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This process ultimately leads to the synthesis of proteins that mediate the physiological effects of the progestin.
Caption: Classical genomic signaling pathway of synthetic progestins.
Non-Genomic Signaling Pathway
In addition to the slower genomic pathway, progestins can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of progestins with membrane-associated progesterone receptors (mPRs). This interaction can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to rapid changes in cellular function that do not require gene transcription.
Caption: Non-genomic signaling pathway of synthetic progestins.
Metabolism of this compound
It is important to note that this compound can act as a prodrug. After administration, it can be metabolized into other active compounds, primarily Levonorgestrel (LNG) and 17-deacetyl norgestimate (also known as Norelgestromin). Both of these metabolites are potent progestins and contribute to the overall biological activity of this compound.
Comparative In Vivo Efficacy
The ultimate measure of a progestin's utility lies in its in vivo performance. The following table summarizes the comparative efficacy of this compound and other progestins in estrus synchronization in beef cattle, a primary application for this compound.
Table 3: Comparative Efficacy of Estrus Synchronization Protocols in Beef Cattle
| Protocol | Estrus Response Rate (%) | Synchronized Conception/Pregnancy Rate (%) | Reference(s) |
| This compound (Syncro-Mate B) | 73.3 - 90.2 | 36.6 - 51.0 | |
| MGA-PGF2α | 83.4 | 57.3 | |
| CIDR-based protocols | 90.0 | 47.0 - 62.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the progesterone receptor compared to a known ligand.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Receptor Preparation: Uterine tissue from estrogen-primed rabbits or bovine endometrium is homogenized in a suitable buffer and centrifuged at high speed to obtain a cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: A constant amount of the cytosolic receptor preparation is incubated with a fixed concentration of a radiolabeled progestin (e.g., [3H]-progesterone or [3H]-R5020) and a range of concentrations of the unlabeled test compound (e.g., this compound) and a reference compound (e.g., unlabeled progesterone).
-
Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The amount of radioactivity in the supernatant, which represents the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated using the formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100.
In Vivo Progestational Activity (McPhail Test)
Objective: To assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature rabbits.
Methodology:
-
Animal Preparation: Immature female rabbits are primed with an estrogen (e.g., estradiol benzoate) for several days to induce uterine development.
-
Dosing: The test compound is administered subcutaneously or orally for a specified number of days. A vehicle control group and a positive control group (treated with a known progestin like progesterone) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the uteri are excised.
-
Histological Evaluation: The uterine horns are fixed, sectioned, and stained (e.g., with hematoxylin and eosin). The degree of endometrial proliferation and glandular development is assessed microscopically and scored according to the McPhail scale.
-
Data Analysis: The mean McPhail score for each treatment group is calculated and compared to the control groups to determine the progestational potency of the test compound.
In Vivo Androgenic Activity (Rat Prostate Growth Assay)
Objective: To evaluate the androgenic potential of a compound by measuring its effect on the prostate gland of castrated male rats.
Methodology:
-
Animal Preparation: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the rats are treated with the test compound, a vehicle control, or a positive control (e.g., testosterone propionate) for a set duration.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the ventral prostate and seminal vesicles are dissected and weighed.
-
Data Analysis: The mean weights of the prostate and seminal vesicles for each treatment group are compared to the control groups. A significant increase in the weight of these androgen-dependent tissues indicates androgenic activity.
Estrus Synchronization in Cattle
Objective: To evaluate the efficacy of a progestin-based protocol for synchronizing estrus in a herd of cattle.
Experimental Workflow:
Caption: Workflow for a this compound-based estrus synchronization protocol.
Methodology:
-
Animal Selection: A group of non-pregnant, cycling beef cows or heifers are selected for the study.
-
Treatment Protocol (e.g., Syncro-Mate B):
-
On day 0, an ear implant containing this compound is inserted subcutaneously. An intramuscular injection containing this compound and estradiol valerate is also administered.
-
On day 9, the this compound implant is removed.
-
An injection of Prostaglandin F2α (PGF2α) is often given at the time of implant removal to ensure luteolysis.
-
-
Estrus Detection: Following implant removal, the animals are closely observed for signs of estrus (e.g., standing to be mounted) for the next 48 to 72 hours.
-
Artificial Insemination (AI): Animals are typically inseminated at a fixed time after implant removal (e.g., 48-54 hours) or 12 hours after the first observation of standing estrus.
-
Data Collection and Analysis: The percentage of animals exhibiting estrus within the synchronized period (estrus response rate) and the percentage of animals that become pregnant from the synchronized AI (conception or pregnancy rate) are calculated. These results are then compared to other synchronization protocols or an untreated control group.
Conclusion
This compound is a potent progestin with a high affinity for the progesterone receptor and minimal androgenic activity. Its efficacy in estrus synchronization in cattle is well-documented, although pregnancy rates can be variable and may be influenced by the specific protocol used. When compared to other progestins, this compound's lower androgenicity is a key distinguishing feature. For researchers and drug development professionals, the choice of a synthetic progestin will depend on the specific application, the desired level of progestational and androgenic activity, and the target species. The data and protocols presented in this guide provide a foundation for making these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
Norgestomet's Influence on LH Pulse Frequency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the synthetic progestin norgestomet on Luteinizing Hormone (LH) pulse frequency. The information is compiled from peer-reviewed studies to assist researchers in understanding its mechanism of action and to provide a baseline for future investigations. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on LH pulse frequency and other related reproductive parameters in heifers, as reported in a key study.
Table 1: Effect of this compound Dosage on Mean LH Concentrations, Pulse Frequency, and Pulse Amplitude in Heifers.
| Treatment Group | Number of Implants | Mean LH Concentration (ng/mL) | LH Pulse Frequency (pulses/24h) | LH Pulse Amplitude (ng/mL) |
| Control | 0 | 0.6 ± 0.1 | 11.2 ± 1.5 | 0.8 ± 0.1 |
| 1Norg | 1 | 1.1 ± 0.1 | 20.4 ± 1.8 | 0.9 ± 0.1 |
| 2Norg | 2 | 0.7 ± 0.1 | 11.8 ± 1.7 | 0.6 ± 0.1 |
| 4Norg | 4 | 0.5 ± 0.1 | 6.8 ± 1.4 | 0.8 ± 0.1 |
| 8Norg | 8 | 0.4 ± 0.1 | 1.2 ± 0.8 | 0.9 ± 0.1 |
Data adapted from Sanchez et al. (1995). Values are presented as mean ± SEM.[1][2][3][4][5]
Table 2: Effect of this compound Dosage on Ovarian Follicular Growth and Size of the Ovulatory Follicle in Heifers.
| Treatment Group | Number of Implants | Rate of Follicular Growth (mm/day) | Size of Ovulatory Follicle (mm) |
| Control | 0 | 1.1 ± 0.2 | 14.8 ± 0.7 |
| 1Norg | 1 | 1.7 ± 0.1 | 18.6 ± 1.2 |
| 2Norg | 2 | 1.5 ± 0.2 | 17.4 ± 1.1 |
| 4Norg | 4 | 1.3 ± 0.2 | 16.9 ± 1.0 |
| 8Norg | 8 | 1.0 ± 0.2 | 15.1 ± 0.9 |
Data adapted from Sanchez et al. (1995). Values are presented as mean ± SEM.
Experimental Protocols
The following is a detailed methodology from a pivotal study that investigated the dose-dependent effects of this compound on LH pulse frequency in heifers.
Study Title: Dosage of the Synthetic Progestin, this compound, Influences Luteinizing Hormone Pulse Frequency and Endogenous Secretion of 17β-Estradiol in Heifers.
Objective: To determine if different doses of this compound could mimic the effects of midluteal phase concentrations of progesterone on the secretion of LH and 17β-estradiol in bovine females.
Animal Model: Beef heifers were randomly assigned to one of five treatment groups (n=5 per group).
Treatment Groups:
-
Control: Untreated control heifers.
-
1Norg: One this compound implant.
-
2Norg: Two this compound implants.
-
4Norg: Four this compound implants.
-
8Norg: Eight this compound implants.
Experimental Procedure:
-
On Day 7 of the estrous cycle (Day 0 = behavioral estrus), heifers in the treatment groups received their respective number of this compound implants subcutaneously in the ear. The implants remained in place for 10 days.
-
To induce luteolysis, all heifers treated with this compound also received two injections of 25 mg prostaglandin F2α (PGF2α) on Day 7 and Day 8.
-
Control heifers received a single injection of 25 mg PGF2α at the time of implant removal in the treated groups.
-
LH Pulse Frequency Determination: Blood samples were collected every 15 minutes for 24 hours on Day 10 and Day 16 of the experiment to measure LH concentrations and determine pulse frequency.
-
Hormone Assays: Blood samples were analyzed for concentrations of LH, progesterone, and 17β-estradiol using radioimmunoassay (RIA).
-
Ovarian Follicle Monitoring: Ovarian follicular development was monitored daily via ultrasonography from Day 2 to Day 23.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound's action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Dosage of the synthetic progestin, this compound, influences luteinizing hormone pulse frequency and endogenous secretion of 17 beta-estradiol in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Norgestomet and GnRH-Based Protocols for Ovulation Control
For Researchers, Scientists, and Drug Development Professionals
The precise control of ovulation is a cornerstone of modern reproductive management in animal breeding and a critical area of study in reproductive biology. Two major pharmacological strategies have emerged as leading methods for synchronizing estrus and ovulation: protocols based on the progestin Norgestomet and those centered around the use of Gonadotropin-Releasing Hormone (GnRH). This guide provides an objective comparison of the performance of these two approaches, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Principles of Ovulation Control: this compound vs. GnRH
This compound-based protocols, such as the Syncro-Mate-B® system, rely on the administration of a synthetic progestin to mimic the luteal phase of the estrous cycle. By maintaining high circulating levels of a progestin, this compound effectively suppresses the release of GnRH from the hypothalamus and, consequently, the surge of luteinizing hormone (LH) from the pituitary, preventing ovulation. Upon withdrawal of the this compound implant, the progestin levels decline rapidly, leading to a synchronized return to estrus and subsequent ovulation.
In contrast, GnRH-based protocols, like the widely used Ovsynch system and its variants (e.g., Cosynch), take a more direct approach to manipulating follicular development and ovulation. The initial administration of GnRH induces either the ovulation of a dominant follicle or the luteinization of follicular tissue, initiating a new follicular wave. A subsequent injection of prostaglandin F2α (PGF2α) induces luteolysis (the regression of the corpus luteum), lowering progesterone levels. A final GnRH injection then triggers a synchronized LH surge, leading to the ovulation of the newly developed dominant follicle.
Signaling Pathways
The distinct mechanisms of action of this compound and GnRH are rooted in their different molecular signaling pathways.
This compound Signaling Pathway
This compound, a potent synthetic progestin, primarily exerts its effects by binding to and activating intracellular progesterone receptors (PR) within target cells in the hypothalamus, pituitary gland, and reproductive tract. This binding initiates a cascade of events that ultimately modulate gene expression to control reproductive processes.
GnRH Signaling Pathway
GnRH binds to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotroph cells. This binding activates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. The culmination of this cascade is the synthesis and release of LH and FSH.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for this compound-based and GnRH-based synchronization.
This compound-Based Protocol (Syncro-Mate-B)
The Syncro-Mate-B (SMB) protocol is a classic example of a this compound-based system.
Experimental Workflow:
A Comparative Analysis of Norgestomet Implants and CIDRs for Estrus Synchronization in Livestock
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two commonly used progestin-based estrus synchronization products: Norgestomet ear implants and Controlled Internal Drug Release (CIDR) intravaginal inserts. The information presented is compiled from various scientific studies to aid in the selection of the most appropriate method for research and drug development applications in livestock, primarily cattle and sheep.
Mechanism of Action: A Shared Pathway
Both this compound implants and CIDRs function by delivering a synthetic or natural progestin to suppress the estrous cycle. This is achieved by preventing the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the surge of Luteinizing Hormone (LH) from the pituitary gland. An LH surge is essential for triggering ovulation. By maintaining elevated levels of progestin, these devices hold the animal in a luteal-like phase, preventing estrus and ovulation. Upon removal of the implant or insert, the progestin levels decline rapidly, allowing for a synchronized return to estrus and ovulation.
Figure 1: Simplified signaling pathway of progestin-based estrus synchronization.
Comparative Efficacy in Cattle
Numerous studies have compared the performance of this compound implants and CIDRs in synchronizing estrus and subsequent fertility in cattle. The following tables summarize key findings from this research.
Table 1: Estrus Response and Pregnancy Rates in Anestrous Crossbred Jersey Cows
| Parameter | This compound Implant (n=30) | CIDR (n=10) |
| Estrus Induction Rate (%) | 73.33 | 90.00 |
| Intense Estrus Behavior (%) | 53.33 | 70.00 |
| Pregnancy Rate (%) | Not significantly different | Not significantly different |
Data from a study on crossbred postpartum anestrous Jersey cows.[1]
Table 2: Estrus Induction and Conception Rates in Anestrous Crossbred Cows
| Parameter | This compound Ear Implant (n=10) | CIDR (n=10) |
| Estrus Induction Rate (%) | 100 | 100 |
| Conception Rate at Induced Estrus (%) | 50.00 | 60.00 |
| Overall Pregnancy Rate (3 cycles) (%) | 70.00 | 80.00 |
This study suggests that while both methods are effective at inducing estrus, CIDR protocols may result in better overall pregnancy outcomes in some cases.[2]
Table 3: Plasma Progesterone Concentrations in Anestrous Crossbred Cows
| Time Point | This compound Ear Implant (ng/ml) | CIDR (ng/ml) |
| Day 0 (Initiation) | 0.45 ± 0.04 | 0.48 ± 0.05 |
| Day 7 (Device Removal/PGF2α) | 3.25 ± 0.28 | 3.89 ± 0.31 |
| Day 9 (FTAI) | 0.51 ± 0.06 | 0.55 ± 0.07 |
| Day 21 Post-AI (Conceived) | 4.50 ± 0.53 | 4.36 ± 0.12 |
| Day 21 Post-AI (Non-conceived) | 3.02 ± 1.15 | 1.65 ± 0.82 |
Plasma progesterone levels were significantly higher on day 7 in both groups compared to day 0 and day 9. On day 21 post-AI, conceived cows in the CIDR group had significantly higher progesterone than non-conceived cows, a difference that was not statistically significant in the this compound group.[2]
Comparative Efficacy in Sheep
Similar comparative studies have been conducted in ewes, often with a focus on both breeding and non-breeding seasons.
Table 4: Estrus Induction and Pregnancy Rates in Ewes (Non-Breeding Season)
| Parameter | Low-Dose this compound Implant (1 mg; n=42) | CIDR (330 mg Progesterone; n=42) |
| Estrus Induction Rate (%) | 92.85 | 95.23 |
| Pregnancy Rate (%) | 57.14 | 52.38 |
This study found that a low-dose this compound ear implant was as effective as a CIDR for inducing estrus and achieving pregnancy in ewes during the non-breeding season.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. The following are representative experimental protocols from the cited studies.
This compound Implant Protocol in Cattle
A common protocol for this compound in cattle involves the following steps:
-
Day 0: A 3 mg this compound implant is placed subcutaneously on the ear. Simultaneously, an intramuscular injection containing 3 mg of this compound and 5 mg of estradiol valerate is administered.
-
Day 9: The this compound implant is removed.
-
Fixed-Time Artificial Insemination (FTAI): Often performed at a predetermined time following implant removal, sometimes in conjunction with a GnRH injection to further synchronize ovulation.
CIDR Protocol in Cattle
A typical CIDR-based protocol in cattle is as follows:
-
Day 0: A CIDR insert containing 1.38 g of progesterone is placed in the vagina using an applicator.
-
Day 7: The CIDR insert is removed. An injection of prostaglandin F2α (PGF2α) is administered to regress the corpus luteum.
-
FTAI: Typically occurs 56 to 66 hours after CIDR removal, often with a GnRH injection administered 48 to 54 hours after CIDR removal to time ovulation more precisely.
Figure 2: Typical experimental workflows for this compound and CIDR protocols in cattle.
Low-Dose this compound Protocol in Ewes
The protocol for the low-dose this compound study in ewes was as follows:
-
Day 0: A 1 mg this compound implant was placed subcutaneously in the ear.
-
Day 6: The implant was removed. All ewes received an injection of PGF2α and 300 IU of equine chorionic gonadotropin (eCG).
-
Natural Mating: Fertile rams were introduced 48 hours after implant removal and remained with the ewes for four days.
CIDR Protocol in Ewes
The comparative CIDR protocol in the same study was:
-
Day 0: A CIDR containing 330 mg of progesterone was inserted into the vagina.
-
Day 6: The CIDR was removed. All ewes received an injection of PGF2α and 300 IU of eCG.
-
Natural Mating: Fertile rams were introduced 48 hours after CIDR removal and remained with the ewes for four days.
Hormonal Dynamics: LH Surge and Follicular Development
While direct comparative data on LH surge timing and follicular dynamics between this compound and CIDR in the same study are limited, individual studies provide insights into the effects of each.
In ewes treated with a CIDR-based protocol, the preovulatory LH surge has been observed to occur approximately 44.20 ± 0.35 hours after CIDR removal. This timing is a critical determinant for successful timed artificial insemination.
Studies on follicular dynamics in cattle following CIDR-based protocols have shown that the size of the ovulatory follicle can be influenced by the specifics of the protocol, such as the timing of GnRH administration. For this compound, it has been noted that reduced fertility in some instances may be linked to luteal dysfunction potentially caused by insufficient LH production after implant withdrawal.
Conclusion
Both this compound implants and CIDRs are effective tools for estrus synchronization in cattle and sheep. The choice between the two may depend on specific research goals, animal handling practicalities, and cost considerations.
-
Estrus Induction and Pregnancy Rates: In several comparative studies, both products have shown similar efficacy in terms of pregnancy rates, although some studies suggest a slight advantage for CIDR in terms of the intensity of estrus expression and overall pregnancy rates in cattle. In sheep, a low-dose this compound implant has been shown to be as effective as a CIDR.
-
Hormonal Control: Both methods effectively manipulate the estrous cycle through the controlled release of progestins. The resulting plasma progesterone concentrations are generally sufficient to suppress ovulation until the removal of the device.
-
Protocol Flexibility: Various protocols exist for both this compound and CIDRs, allowing for their use in different management systems and for both fixed-time AI and natural service.
For researchers and drug development professionals, the selection of a synchronization agent should be based on a thorough review of the literature relevant to the specific species, physiological state of the animals, and the desired outcomes of the study. While this guide provides a comparative overview, the detailed experimental protocols within the cited literature offer valuable insights for designing future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Norgestomet Receptor Binding Assays: Performance and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Norgestomet's performance in receptor binding assays against other progestins. Supported by experimental data, this document details the methodologies for accurate validation and presents key data in a clear, comparative format.
This compound, a synthetic progestin, is widely utilized in veterinary medicine to regulate the estrous cycle. Its efficacy is rooted in its high affinity and specificity for the progesterone receptor (PR). Understanding the binding characteristics of this compound is crucial for its application and for the development of new progestational agents. This guide delves into the validation of this compound receptor binding assays, offering a comparative analysis with other relevant compounds.
Comparative Binding Affinity at the Progesterone Receptor
The relative binding affinity (RBA) of this compound and other progestins for the progesterone receptor is a key performance indicator. The following table summarizes the RBA of various compounds, with progesterone often used as the reference standard (RBA = 100%).
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor | Species/Tissue Source | Reference Compound |
| This compound | More effective than Progesterone | Bovine Uterine Endometrium | Progesterone |
| This compound | Similar to Progesterone | Rabbit Uterine | Progesterone |
| 17-deacetylated norgestimate | Similar to Progesterone | Rabbit Uterine | Progesterone |
| 3-keto norgestimate | ~500% | Rabbit Uterine | Progesterone |
| Levonorgestrel | ~500% | Rabbit Uterine | Progesterone |
| Gestodene | ~900% | Rabbit Uterine | Progesterone |
| 3-keto desogestrel | ~900% | Rabbit Uterine | Progesterone |
| Norgestimate (L-isomer) | 0.8% | Human Myometrial Tissue | R5020 |
| Levonorgestrel-3-oxime | 8% | Human Myometrial Tissue | R5020 |
| Levonorgestrel-17-acetate | 110% | Human Myometrial Tissue | R5020 |
Note: The RBA values can vary depending on the experimental conditions, tissue source, and reference compound used.
Studies have demonstrated that this compound competes more effectively than progesterone for the progesterone receptor in bovine uterine endometrium[1]. In rabbit uterine progestin receptors, the relative binding affinities of this compound and its 17-deacetylated metabolite were found to be similar to that of progesterone itself[2]. In contrast, metabolites like 3-keto norgestimate and the widely used progestin, levonorgestrel, show a binding affinity approximately five times that of progesterone[2]. Other synthetic progestins, such as gestodene and 3-keto desogestrel, exhibit an even higher affinity, around nine times that of progesterone[2]. Another study using human myometrial tissue and the synthetic ligand R5020 as a reference found that norgestimate has a low RBA, suggesting it may act as a prodrug, with its metabolites being the active compounds[3]. A recent study synthesized this compound with high purity and determined its agonistic activity against the progesterone receptor, reporting an EC50 value of 4.5 nM.
Cross-Reactivity with Other Steroid Receptors
An important aspect of validating a receptor binding assay is to determine the specificity of the ligand. This compound has been shown to be highly selective for the progesterone receptor with minimal cross-reactivity with other steroid hormone receptors.
| Receptor | This compound Binding Activity |
| Estrogen Receptor (rE) | No evidence of competitive binding. Weak estrogenic activity only at high concentrations (>1 µM). |
| Androgen Receptor (AR) | Relative binding affinity is 0.003 to 0.025 times that of dihydrotestosterone (DHT). |
| Glucocorticoid Receptor (rG) | Did not compete with [3H]triamcinolone acetonide. Competed with [3H]dexamethasone only at micromolar concentrations. |
The selectivity of this compound for the progesterone receptor is a significant advantage, as it minimizes the potential for off-target effects. The ratio of androgen to progestin IC50 values indicates a higher selectivity for this compound compared to other progestins like levonorgestrel, gestodene, and 3-keto desogestrel.
Experimental Protocols
A common method for validating and quantifying the binding of this compound to the progesterone receptor is through a competitive binding assay. This typically involves a radiolabeled progestin and a source of progesterone receptors.
Progesterone Receptor Competitive Binding Assay Protocol
1. Preparation of Receptor Source:
- Obtain tissue rich in progesterone receptors, such as the uterine endometrium from cows or rabbits, or human myometrial tissue.
- Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
- Prepare a high-speed cytosol fraction by ultracentrifugation, which will contain the soluble progesterone receptors.
2. Competitive Binding Reaction:
- A constant, low concentration of a radiolabeled ligand (e.g., [3H]progesterone) is used.
- A range of concentrations of unlabeled this compound (the competitor) is added to a series of reaction tubes.
- The radiolabeled ligand and varying concentrations of the competitor are incubated with the receptor preparation to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
4. Quantification of Binding:
- The amount of radioactivity in the bound fraction is measured using a scintillation counter.
- The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor (this compound).
5. Data Analysis:
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting dose-response curve.
- The binding affinity (Ki) of this compound for the progesterone receptor can then be calculated using the Cheng-Prusoff equation.
Visualizing the Method and Mechanism
To better understand the experimental process and the biological context, the following diagrams illustrate the competitive binding assay workflow and the progesterone receptor signaling pathway.
Caption: Workflow of a competitive receptor binding assay.
References
- 1. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norgestomet and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals
An in-depth analysis of two synthetic progestins, Norgestomet and Medroxyprogesterone Acetate (MPA), this guide provides a comprehensive comparison of their receptor binding affinities, signaling pathways, and clinical applications, supported by experimental data and detailed methodologies.
This compound and Medroxyprogesterone Acetate are synthetic progestins widely utilized in both veterinary and human medicine. While both mimic the action of endogenous progesterone, their distinct pharmacological profiles lead to differences in potency, receptor selectivity, and clinical outcomes. This guide offers a detailed comparative analysis to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and Medroxyprogesterone Acetate, providing a basis for their comparative assessment.
Table 1: Progesterone Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Parameter | Value | Species/Cell Line | Reference |
| This compound | Progesterone Receptor (PR) | IC50 | 2.44 nM | Bovine Uterine Endometrium | [1] |
| Progesterone Receptor (PR) | EC50 (Agonistic Activity) | 4.5 nM | Not Specified | [1] | |
| Medroxyprogesterone Acetate | Progesterone Receptor (PR) | Ki | 241 nM | Not Specified | |
| Progesterone Receptor (PR) | EC50 (Alkaline Phosphatase Activity) | 23 nM | T47D Human Breast Cancer Cells | ||
| Progesterone (for comparison) | Progesterone Receptor (PR) | IC50 | 17.7 nM | Bovine Uterine Endometrium | [1] |
Table 2: Relative Binding Affinity to Other Steroid Receptors
| Compound | Androgen Receptor (AR) - Ki | Glucocorticoid Receptor (GR) - Affinity | Mineralocorticoid Receptor (MR) - Affinity | Reference |
| This compound | Not specified in detail, but considered to have minimal androgenicity | Weak (micromolar range) | Not specified | [2] |
| Medroxyprogesterone Acetate | 19.4 nM | High | Indistinguishable from many other progestins | [3] |
| Progesterone (for comparison) | 36.6 nM | Low | High |
Signaling Pathways
This compound and Medroxyprogesterone Acetate primarily exert their effects through the progesterone receptor, a nuclear transcription factor. Upon ligand binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. However, differences in their interaction with other steroid receptors and potential for non-genomic signaling contribute to their distinct biological activities.
Medroxyprogesterone Acetate has been shown to activate non-genomic signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. This can lead to rapid cellular responses independent of gene transcription. The downstream signaling pathways of this compound are less extensively characterized but are understood to be predominantly mediated through its potent agonism of the progesterone receptor.
Canonical Progesterone Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of protocols used in key studies comparing this compound and MPA.
Receptor Binding Assay (Competitive Binding)
This protocol is adapted from studies assessing the binding affinity of progestins to the progesterone receptor.
-
Preparation of Cytosol:
-
Uterine tissue (e.g., bovine endometrium) is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol).
-
The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol (supernatant), which contains the soluble progesterone receptors.
-
-
Competitive Binding Reaction:
-
A constant amount of radiolabeled progestin (e.g., [³H]-progesterone) is incubated with the cytosol preparation.
-
Increasing concentrations of unlabeled competitor ligands (this compound, MPA, or progesterone) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the mixture to adsorb the unbound radiolabeled ligand.
-
The mixture is centrifuged, and the supernatant containing the receptor-bound radiolabeled ligand is collected.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is inversely proportional to the binding affinity of the competitor.
-
Workflow for a competitive receptor binding assay.
Clinical and In Vivo Performance
Both this compound and Medroxyprogesterone Acetate are extensively used in veterinary medicine, particularly in cattle, for the synchronization of estrus to facilitate artificial insemination programs.
This compound:
-
This compound, often administered as a subcutaneous implant (e.g., Syncro-Mate B, Crestar), has been shown to be effective in synchronizing estrus in beef cattle.
-
It acts as a potent progestogen, suppressing estrus and ovulation. Upon removal of the implant, the decline in progestin levels leads to a synchronized return to estrus.
-
Studies have indicated that this compound treatment can lead to high rates of estrus response and subsequent pregnancy.
Medroxyprogesterone Acetate:
-
MPA has also been used for estrus synchronization in cattle, often administered as an injectable or intravaginal device.
-
In some comparative studies with other progestins or synchronization protocols, MPA has shown variable efficacy.
-
The broader receptor binding profile of MPA, including its affinity for androgen and glucocorticoid receptors, may contribute to a different spectrum of physiological effects and potential side effects compared to the more selective this compound.
Adverse Effects:
-
This compound: The adverse effects of this compound in cattle are not extensively detailed in readily available literature, but as a progestin, potential side effects could be related to its hormonal action.
-
Medroxyprogesterone Acetate: In various animal species, MPA has been associated with side effects such as increased appetite, weight gain, lethargy, and in some cases, more serious effects like uterine pathology and adrenocortical suppression.
Conclusion
This compound and Medroxyprogesterone Acetate are both effective progestins with important applications in reproductive management. The choice between these two compounds should be guided by a thorough understanding of their distinct pharmacological profiles.
-
This compound appears to be a more potent and selective progesterone receptor agonist, which may be advantageous in applications where a specific progestogenic effect is desired with minimal off-target effects.
-
Medroxyprogesterone Acetate , with its broader receptor activity, may have a different range of applications and a potentially wider array of side effects that need to be considered.
Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive quantitative comparison of their binding affinities, functional potencies, and in vivo performance. Such studies will be invaluable for optimizing their clinical use and for the development of new, more targeted progestin-based therapies.
References
- 1. This compound for Research|Progestin for Veterinary Studies [benchchem.com]
- 2. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Progesterone Immunoassays: A Guide to Norgestomet Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of progesterone is critical. However, the presence of synthetic progestins like norgestomet, commonly used in veterinary medicine, can lead to significant cross-reactivity in progesterone immunoassays, potentially compromising data integrity. This guide provides a comparative overview of this issue, supported by available experimental data and detailed protocols to aid in the critical evaluation of assay performance.
The structural similarity between progesterone and synthetic analogs such as this compound is a primary driver for cross-reactivity in competitive immunoassays. In these assays, an antibody with specificity for progesterone is used. If a structurally similar molecule like this compound is present in the sample, it can compete with progesterone for binding to the antibody, leading to an overestimation of the true progesterone concentration. The degree of this interference is dependent on both the specificity of the antibody used in the assay and the concentration of the cross-reacting substance.
Quantitative Data on Progestin Cross-Reactivity
Direct quantitative data on the cross-reactivity of this compound in specific commercial progesterone immunoassays is not widely published in available literature or product inserts. However, data for structurally related synthetic progestins, such as d-norgestrel, provide valuable insights into the potential for interference. Furthermore, receptor binding affinity studies offer a strong indication of the likelihood of cross-reactivity.
| Compound | Assay Type/Receptor | Cross-Reactivity (%) / Binding Affinity | Reference |
| d-Norgestrel | Progesterone Competitive Protein-Binding Assay | 4.0 | [1] |
| This compound | Bovine Uterine Progesterone Receptor | Competes more effectively than progesterone | [1][2] |
Note: d-norgestrel is a biologically active component of norgestrel, a compound structurally related to this compound. The high binding affinity of this compound for the progesterone receptor strongly suggests a high potential for cross-reactivity in immunoassays.
Experimental Protocols
Accurate determination of cross-reactivity is essential for assay validation. Below are detailed methodologies for assessing the interference of compounds like this compound in competitive progesterone immunoassays.
Protocol 1: Cross-Reactivity Determination in Progesterone ELISA
Objective: To quantify the percentage of cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for progesterone.
Materials:
-
Progesterone ELISA kit (including progesterone-coated microplate, anti-progesterone antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Progesterone standard of known concentration
-
This compound of high purity
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the progesterone standard in assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Prepare a serial dilution of this compound in assay buffer at concentrations significantly higher than the progesterone standard range to determine the 50% inhibition concentration (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
-
Assay Procedure:
-
Add a fixed volume of the progesterone standards and this compound dilutions to separate wells of the progesterone-coated microplate.
-
Add the anti-progesterone antibody to all wells and incubate according to the kit manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody, incubate, and wash.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values for the progesterone standards against their known concentrations to generate a standard curve.
-
Determine the concentration of progesterone that causes 50% inhibition of the maximum signal (IC50 of progesterone).
-
From the this compound dilution series, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50 of this compound).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of progesterone / IC50 of this compound) x 100
-
Protocol 2: Cross-Reactivity Assessment in Progesterone Radioimmunoassay (RIA)
Objective: To determine the percentage of cross-reactivity of this compound in a competitive Radioimmunoassay (RIA) for progesterone.
Materials:
-
Progesterone RIA kit (including anti-progesterone antibody, ¹²⁵I-labeled progesterone tracer, and separation reagent)
-
Progesterone standard of known concentration
-
This compound of high purity
-
Assay buffer
-
Gamma counter
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the progesterone standard in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In separate assay tubes, add the progesterone standards and this compound dilutions.
-
Add a fixed amount of ¹²⁵I-labeled progesterone tracer to each tube.
-
Add the anti-progesterone antibody to initiate the competitive binding reaction and incubate as per the kit's protocol.
-
Add the separation reagent to precipitate the antibody-bound fraction.
-
Centrifuge the tubes and decant the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Calculate the percentage of bound tracer for each standard and this compound concentration.
-
Determine the IC50 values for both progesterone and this compound as described in the ELISA protocol.
-
Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the progesterone signaling pathway and a typical experimental workflow for assessing immunoassay cross-reactivity.
Conclusion
The potential for this compound to cross-react in progesterone immunoassays is significant, primarily due to its high affinity for the progesterone receptor. While direct cross-reactivity data for this compound in specific commercial kits is scarce, the available information on related compounds underscores the importance of rigorous validation. Researchers and professionals in drug development must be vigilant in assessing the specificity of their chosen progesterone immunoassay, particularly when samples may contain this compound or other synthetic progestins. Employing the detailed experimental protocols provided in this guide will enable a thorough evaluation of assay performance, ensuring the generation of accurate and reliable data. When in doubt, confirmation of results with a highly specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
References
Evaluating the Efficacy of Norgestomet: A Comparative Guide to Dosages
For Researchers, Scientists, and Drug Development Professionals
Norgestomet, a synthetic progestin, is a cornerstone in veterinary reproductive management, primarily for the synchronization of estrus in livestock. Its efficacy is intrinsically linked to its dosage, which can be tailored for different species and desired outcomes, such as estrus synchronization for timed artificial insemination or pregnancy prevention. This guide provides a comprehensive comparison of different this compound dosages, supported by experimental data, to aid in the design of research and development protocols.
Quantitative Comparison of this compound Dosages
The following tables summarize the efficacy of various this compound dosages in cattle and sheep, focusing on key performance indicators such as pregnancy rates and estrus synchronization.
Table 1: Efficacy of this compound Dosages for Pregnancy Prevention in Beef Heifers
| This compound Dosage (mg) | Duration of Treatment | Pregnancy Rate (%) | Control (0 mg) Pregnancy Rate (%) | Reference |
| 24 | 75 days | 29 | 96 | [1] |
| 36 | 75 days | 6 | 96 | [1] |
| 48 | 75 days | 4 | 96 | [1] |
| 24 | 80 days | 36 | 85 | [1] |
| 36 | 80 days | 19 | 85 | [1] |
| 48 | 80 days | 9 | 85 |
Table 2: Efficacy of this compound-Based Protocols for Estrus Synchronization and Pregnancy in Cattle
| This compound Dosage (mg) | Co-treatment | Estrus Response (%) | Pregnancy Rate (%) | Reference |
| 6 (implant) + 3 (injection) | 5 mg Estradiol Valerate | 78.6 | 48.5 | |
| 6 (implant) | 6 mg Alfaprostol | 64.0 | 51.2 | |
| 3 (implant) | Embryo Transfer Recipients | - | 51.9 | |
| 6 (implant) | GnRH + PGF2α | - | >53 |
Table 3: Efficacy of a Low-Dose this compound Protocol for Estrus Synchronization in Ewes (Non-Breeding Season)
| This compound Dosage (mg) | Co-treatment | Estrus Induction (%) | Pregnancy Rate (%) | Reference |
| 1 (implant) | 10 mg PGF2α + 300 IU eCG | 92.85 | 57.14 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible studies.
Protocol 1: Evaluation of this compound Implants for Pregnancy Prevention in Beef Heifers
-
Objective: To determine the efficacy of different dosages of erodible this compound implants in preventing pregnancy in postpubertal beef heifers on pasture.
-
Animals: Postpubertal beef heifers (n=896) stratified by weight.
-
Experimental Design: Heifers were randomly allocated to receive an ear implant containing either 0, 24, 36, or 48 mg of this compound.
-
Procedure:
-
On day 0, heifers were weighed and received their respective implants subcutaneously in the ear.
-
Heifers were then exposed to fertile bulls for a period of 75 to 80 days.
-
Weights were recorded at the end of the exposure period.
-
-
Data Analysis: Pregnancy rates between the different dosage groups and the control group were compared using appropriate statistical methods (e.g., chi-square test).
Protocol 2: Estrus Synchronization in Ewes During the Non-Breeding Season
-
Objective: To evaluate the reproductive performance of ewes subjected to a short-term protocol for estrus induction using a low dose of this compound during the non-breeding season.
-
Animals: A total of 84 ewes.
-
Experimental Design: Ewes were randomly divided into two groups (n=42 per group).
-
Group 1 (Control): Received a Controlled Internal Drug Release (CIDR) device containing 330 mg of progesterone intravaginally.
-
Group 2 (Treatment): Received a 1 mg this compound implant subcutaneously in the ear.
-
-
Procedure:
-
Implants and CIDRs were inserted on day 0 and removed on day 6.
-
Upon implant/device removal, all ewes were injected with 10 mg of PGF2α and 300 IU of eCG.
-
Fertile rams were introduced to the ewes 48 hours after the injections and remained for four days.
-
Pregnancy was diagnosed by ultrasound scanning 42 days after ram removal.
-
-
Data Analysis: Estrus induction rates and pregnancy rates between the two groups were compared statistically.
Visualizing the Mechanisms
To better understand the biological processes underlying this compound's effects, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Norgestomet and Melengestrol Acetate (MGA) for Estrus Synchronization in Cattle
I have gathered a significant amount of information in the second step. I found several resources providing diagrams and explanations of the progesterone receptor signaling pathway, which will be crucial for creating the Graphviz diagram. I also found detailed estrus synchronization protocols for both implant-based (Norgestomet-like) and feed-additive (MGA) methods, which will help in creating the experimental workflow diagram and detailing the methodologies.
Specifically, I have:
-
Multiple schematic diagrams of the progesterone receptor signaling pathway, including classical nuclear receptor action and non-classical membrane-initiated signaling.
-
Detailed descriptions of various estrus synchronization protocols used in cattle, such as CO-Synch, CIDR-based protocols (similar to this compound implant application), and MGA-based protocols. These include timelines, dosages, and expected outcomes.
-
Comparative studies with quantitative data on estrous response, conception rates, and pregnancy rates for different synchronization protocols, some of which directly compare MGA and this compound (Syncro-Mate B).
-
Information on how to calculate and define key reproductive performance indicators like conception rate and pregnancy rate.
-
Some information on the pharmacokinetics of both drugs, although more detailed comparative pharmacokinetic data would be beneficial.
-
I have also found some information regarding receptor binding assays, but a more detailed, step-by-step protocol for a competitive binding assay would be ideal to include in the "Experimental Protocols" section.
What I still need to refine:
-
A more detailed, step-by-step protocol for a competitive progesterone receptor binding assay. The current results provide a general overview but lack the specific concentrations, incubation times, and buffer compositions that would be required for the "Experimental Protocols" section.
-
More direct comparative data on the binding affinities (e.g., Ki or IC50 values) of this compound and MGA for the progesterone receptor, ideally from the same study for a direct comparison.
-
While I have pharmacokinetic information for each drug individually, a study that directly compares the pharmacokinetic profiles of this compound and MGA would be highly valuable for the comparative analysis.
Based on this, I will update my plan to focus on these remaining gaps.I have gathered substantial information across the three search steps. I have found detailed protocols for competitive progesterone receptor binding assays and general guidelines for determining IC50 values. I also have some direct and indirect comparative data on the receptor binding affinity of this compound and MGA, as well as several studies providing quantitative data on their efficacy in estrus synchronization in cattle. Information on the progesterone receptor signaling pathway is also sufficient for creating the required diagram.
However, a direct head-to-head comparative study on the pharmacokinetics of this compound and MGA in cattle is still not explicitly found. While I have information on the pharmacokinetics of each drug individually, a direct comparison from a single study would be ideal for the "Data Presentation" section.
Given the comprehensive nature of the information already gathered, I will proceed with synthesizing the available data to construct the comparison guide. I will structure the quantitative data into tables, detail the experimental methodologies based on the protocols found, create the required Graphviz diagrams, and write the comparative analysis. I will acknowledge the absence of a direct comparative pharmacokinetic study and present the available data for each compound separately. Therefore, I have sufficient information to generate the response without further searches.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of this compound and Melengestrol Acetate (MGA), two widely used synthetic progestins in the cattle industry. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
Overview and Chemical Properties
This compound and Melengestrol Acetate (MGA) are synthetic analogues of progesterone used to control the estrous cycle in cattle, primarily for synchronization to facilitate artificial insemination (AI). While both mimic the effects of natural progesterone, they differ in their chemical structure, delivery method, and potency.
This compound is a potent, 19-norprogesterone derivative typically administered as a subcutaneous implant. This method ensures a sustained release of the hormone over the treatment period.
Melengestrol Acetate (MGA) is a 17α-acetoxyprogesterone derivative that is orally active and administered as a feed additive. This allows for treatment of large groups of animals simultaneously.
| Property | This compound | Melengestrol Acetate (MGA) |
| Chemical Formula | C₂₃H₃₂O₄ | C₂₅H₃₂O₄ |
| Molar Mass | 372.50 g/mol | 396.52 g/mol |
| Administration | Subcutaneous Implant | Oral (Feed Additive) |
| Primary Use | Estrus synchronization in cattle. | Estrus suppression and synchronization in heifers, growth promotion.[1] |
Mechanism of Action and Signaling Pathway
Both this compound and MGA exert their effects by acting as agonists for the progesterone receptor (PR). Binding of these synthetic progestins to the PR in the hypothalamus and pituitary gland mimics the negative feedback loop of natural progesterone. This suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary, thereby preventing follicular development and ovulation.
Upon binding to the progesterone receptor, a conformational change is induced, leading to the dissociation of heat shock proteins and subsequent dimerization of the receptor. This complex then translocates to the nucleus, where it binds to Progesterone Response Elements (PREs) on the DNA, modulating the transcription of target genes.
References
Safety Operating Guide
Navigating the Safe Disposal of Norgestomet: A Procedural Guide for Laboratory Professionals
Ensuring the proper disposal of synthetic progestins like Norgestomet is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Core Principles of this compound Disposal
The disposal of this compound, as with any pharmaceutical compound, is governed by a hierarchy of regulations and best practices. The primary directive is to manage waste in a manner that is safe, secure, and compliant with all applicable federal, state, and local regulations.[1][2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil, posing a threat to wildlife and human health.[2][3]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This compound is a hormonally active compound, and precautions must be taken to avoid exposure. A Safety Data Sheet (SDS) for a similar compound, Norelgestromin, indicates that it is suspected of causing cancer and may damage fertility or the unborn child.
Recommended PPE includes:
-
Protective gloves
-
Protective clothing (e.g., lab coat)
-
Eye protection (e.g., safety glasses or goggles)
-
Face protection (if there is a risk of splashing)
Always handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on established best practices for pharmaceutical waste. Crucially, laboratory personnel must consult their institution's specific safety protocols and waste disposal procedures, as well as local and state regulations, which may have more stringent requirements.
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous. The U.S. Environmental Protection Agency (EPA) regulates certain pharmaceutical wastes as hazardous under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed on the P or U lists of acute hazardous wastes in the provided search results, it is essential to consult your institution's Environmental Health and Safety (EHS) department to confirm its classification based on its characteristics (e.g., toxicity).
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. All items contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, should be segregated as pharmaceutical waste.
-
Contain the Waste:
-
Solid Waste: Place all solid this compound waste, including contaminated PPE and spill absorbents, into a designated, leak-proof, and clearly labeled hazardous or pharmaceutical waste container. The container should be kept closed when not in use.
-
Liquid Waste: If this compound is in a liquid form, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. The resulting solid material should then be disposed of as solid waste. Do not dispose of liquid this compound solutions down the drain.
-
-
Decontaminate Surfaces: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound. The SDS for a related compound suggests scrubbing with alcohol. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as pharmaceutical waste.
-
Arrange for Pickup and Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste container. These contractors are equipped to handle and transport pharmaceutical waste in compliance with all regulatory requirements.
Key Disposal Considerations
| Consideration | Best Practice | Rationale |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for pharmaceutical waste. | Ensures legal compliance and protects against fines and penalties. |
| Waste Segregation | Keep this compound waste separate from other waste streams. | Prevents cross-contamination and ensures proper handling and disposal. |
| Container Management | Use designated, labeled, and sealed containers for waste accumulation. | Minimizes the risk of spills, leaks, and personnel exposure. |
| Spill Management | Have a spill kit readily available. In case of a spill, contain it, absorb it, and clean the area thoroughly. | Prevents the spread of contamination and reduces exposure risks. |
| Training | Ensure all personnel handling this compound are trained on its hazards and proper disposal procedures. | Promotes a culture of safety and ensures procedures are followed correctly. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
